VUF11207
Description
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Properties
Molecular Formula |
C27H35FN2O4 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+/t22-/m1/s1 |
InChI Key |
JVRRRKAXHMGUHZ-JIKIWWBOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VUF11207: A Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in targeting the CXCL12/ACKR3 axis. This guide includes detailed experimental protocols for key assays, a summary of quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The atypical chemokine receptor 3 (ACKR3/CXCR7) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, migration, and adhesion.[1] Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to induce classical downstream signaling cascades.[2] Instead, it primarily signals through the β-arrestin pathway, leading to receptor internalization and functioning as a scavenger for its endogenous ligand, the chemokine CXCL12.[1][2] This scavenging activity modulates the local concentration of CXCL12, thereby influencing the signaling of another CXCL12 receptor, CXCR4. The CXCL12/CXCR4/ACKR3 axis is implicated in numerous diseases, including cancer, inflammation, and developmental disorders.
The discovery of small-molecule modulators of ACKR3, such as this compound, has provided invaluable tools to dissect the complex biology of this receptor and to explore its therapeutic potential. This compound was identified from a series of substituted styrene-amides and has been characterized as a potent agonist that induces β-arrestin recruitment and receptor internalization.[2]
Discovery of this compound
This compound was developed through structure-activity relationship (SAR) studies on a compound scaffold originally patented by Chemocentryx.[2] A series of 24 styrene-amide derivatives were synthesized and evaluated for their affinity to ACKR3.[2] These efforts led to the identification of this compound as a high-potency ligand for ACKR3.[2]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, beginning with an Aldol condensation followed by reductive amination and subsequent amide coupling. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Aldol Condensation
(E)-3-(2-fluorophenyl)-2-methylacrylaldehyde is synthesized via an Aldol condensation reaction between 2-fluorobenzaldehyde (B47322) and propionaldehyde (B47417) under basic conditions.[3]
-
Reactants: 2-fluorobenzaldehyde, propionaldehyde.
-
Reagents: Potassium hydroxide (B78521) (KOH), ethanol (B145695), water.
-
Procedure: A solution of 2-fluorobenzaldehyde and propionaldehyde in ethanol is treated with an aqueous solution of KOH. The reaction mixture is stirred at room temperature for 24 hours.
-
Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.
Step 2: Reductive Amination
The resulting aldehyde is then coupled with (R)-2-(1-methylpyrrolidin-2-yl)ethanamine through reductive amination.[3]
-
Reactants: (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde, (R)-2-(1-methylpyrrolidin-2-yl)ethanamine.
-
Reagents: Picoline borane (B79455) complex, methanol (B129727), acetic acid.
-
Procedure: The aldehyde and amine are dissolved in methanol containing a catalytic amount of acetic acid. The picoline borane complex is added, and the reaction is stirred at room temperature for 24 hours.
-
Purification: The product is purified by column chromatography.
Step 3: Amide Coupling
The final step involves the amide coupling of the secondary amine with 3,4,5-trimethoxybenzoyl chloride.
-
Reactants: The product from Step 2, 3,4,5-trimethoxybenzoyl chloride.
-
Reagents: A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), an appropriate solvent (e.g., dichloromethane).
-
Procedure: The amine is dissolved in the solvent and treated with the base, followed by the dropwise addition of 3,4,5-trimethoxybenzoyl chloride. The reaction is stirred until completion.
-
Purification: The final product, this compound, is purified by column chromatography or recrystallization.
Biological Characterization
This compound has been extensively characterized in a variety of in vitro assays to determine its potency, efficacy, and mechanism of action at the ACKR3 receptor.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC50 | 1.6 nM | β-arrestin recruitment | [4] |
| pEC50 | 8.8 | β-arrestin recruitment | [5] |
| pEC50 (internalization) | 7.9 | Receptor Internalization | [5] |
| pKi | 8.1 | Radioligand Displacement | [5] |
| (R)-VUF11207 pEC50 | 8.3 ± 0.1 | [125I] CXCL12 displacement | [3] |
| (S)-VUF11207 pEC50 | 7.7 ± 0.1 | [125I] CXCL12 displacement | [3] |
Experimental Protocols
4.2.1. β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to ACKR3 upon agonist stimulation.[6]
-
Cell Line: HEK293 cells co-expressing ACKR3-Tango and a tTA-dependent luciferase reporter.
-
Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
This compound or other test compounds are added at various concentrations.
-
The plates are incubated for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Luminescence is measured using a plate reader after the addition of a luciferase substrate.
-
-
Data Analysis: The luminescence signal is normalized to a baseline control, and dose-response curves are generated to calculate EC50 values.
4.2.2. Radioligand Displacement Assay
This assay determines the binding affinity of this compound to ACKR3 by measuring its ability to displace a radiolabeled ligand.
-
Radioligand: [125I] CXCL12.
-
Cell Line: HEK293 cells expressing ACKR3.
-
Procedure:
-
Cell membranes are prepared from the ACKR3-expressing cells.
-
Membranes are incubated with a fixed concentration of [125I] CXCL12 and varying concentrations of this compound.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
4.2.3. NanoBRET™ Assay for Ligand Binding
This bioluminescence resonance energy transfer (BRET) assay measures ligand binding to ACKR3 in live cells.[3][7]
-
Cell Line: HEK293 cells expressing N-terminally NanoLuc-tagged ACKR3 (NLuc-ACKR3).
-
Fluorescent Ligand: A fluorescently labeled ACKR3 ligand.
-
Procedure:
-
NLuc-ACKR3 expressing cells are plated in a 384-well plate.
-
A fluorescent ligand and varying concentrations of this compound are added.
-
The NanoLuc substrate (furimazine) is added.
-
Luminescence and fluorescence emissions are measured simultaneously.
-
-
Data Analysis: The BRET ratio (fluorescence emission / luminescence emission) is calculated and used to determine the binding affinity of this compound.
Visualizations
This compound Synthesis Workflow
Caption: Synthetic pathway for this compound.
ACKR3 Signaling Pathway upon this compound Binding
Caption: this compound-induced ACKR3 signaling.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound characterization.
Conclusion
This compound is a well-characterized, potent, and selective small-molecule agonist of ACKR3. Its discovery and detailed biological evaluation have provided significant insights into the pharmacology of this atypical chemokine receptor. The synthetic route is accessible, and the compound serves as a valuable tool for investigating the roles of the CXCL12/ACKR3 axis in health and disease. This technical guide provides a centralized resource of key data and methodologies to facilitate further research and drug development efforts targeting ACKR3.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
- 6. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of VUF11207
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a class A G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including cancer progression, metastasis, inflammation, and neurological conditions.[3][4][5] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate signaling cascades. Instead, its primary function is mediated through the recruitment of β-arrestin upon ligand binding, leading to receptor internalization and scavenging of its endogenous ligand, CXCL12.[1][3][4][6] This scavenging activity allows ACKR3 to modulate the availability of CXCL12 for the canonical chemokine receptor, CXCR4, thereby influencing CXCR4-mediated signaling pathways.[4][6]
As a selective agonist, this compound has become an invaluable pharmacological tool for elucidating the complex biology of ACKR3. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the key structural motifs required for its activity, summarizing quantitative data, and outlining the experimental protocols used for its characterization.
Core Structure and Pharmacological Profile
This compound is a styrene-amide derivative that acts as a high-affinity and potent agonist at the ACKR3/CXCR7 receptor.[7] The racemic compound demonstrates low nanomolar potency in inducing β-arrestin recruitment and subsequent receptor internalization, which are the hallmarks of ACKR3 activation.[1][3][7]
Structure-Activity Relationship (SAR) Studies
The development and optimization of this compound and its analogs have revealed critical insights into the structural requirements for ACKR3 binding and activation.
Stereochemistry
This compound is a racemic mixture, and studies on its individual enantiomers have demonstrated a clear stereochemical preference for the ACKR3 receptor.[8] The (R)-enantiomer of this compound shows significantly higher potency compared to the (S)-enantiomer in displacing the natural ligand CXCL12, indicating that the spatial arrangement of the 2-(1-methylpyrrolidin-2-yl)ethanamine moiety is a key determinant for high-affinity binding.[4][9]
Aryl Ring Modifications
SAR studies have shown that the trimethoxy substitution pattern on the benzamide (B126) ring is not strictly essential for activity. Specifically, the 3-methoxy group can be modified or replaced without abolishing ACKR3 binding.[4][9] This finding has been strategically exploited for the development of derivative compounds, such as fluorescent probes. By replacing this methoxy (B1213986) group with linkers attached to various fluorophores, researchers have successfully created tools for visualizing receptor localization and trafficking at a cellular level.[4][9]
Styrene-Amide Scaffold
This compound belongs to a broader class of styrene-amide agonists developed from scaffolds originally patented by ChemoCentryx.[3][8] Further exploration of this chemical space has led to the discovery of other potent agonists, such as VUF11403, which also features the core styrene-amide framework and induces β-arrestin recruitment and receptor internalization.[3]
Quantitative SAR Data Summary
The following table summarizes the key quantitative data for this compound and its related compounds, providing a clear comparison of their binding affinities and functional potencies at the ACKR3/CXCR7 receptor.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (racemic) | Human ACKR3/CXCR7 | Radioligand Binding | pKi | 8.1 | [1][7] |
| Human ACKR3/CXCR7 | β-arrestin2 Recruitment (BRET) | pEC50 | 8.8 | [1] | |
| Human ACKR3/CXCR7 | β-arrestin2 Recruitment (BRET) | EC50 | 1.6 nM | [2][7] | |
| Human ACKR3/CXCR7 | Receptor Internalization | pEC50 | 7.9 | [1] | |
| (R)-VUF11207 | Human ACKR3/CXCR7 | [125I]CXCL12 Displacement | pEC50 | 8.3 ± 0.1 | [4][9] |
| (S)-VUF11207 | Human ACKR3/CXCR7 | [125I]CXCL12 Displacement | pEC50 | 7.7 ± 0.1 | [4][9] |
Signaling and Mechanism of Action
Activation of ACKR3 by this compound initiates a distinct signaling pathway that bypasses traditional G-protein coupling. The binding of this compound induces a conformational change in the receptor, which promotes the recruitment of the intracellular protein β-arrestin 2. This interaction triggers receptor phosphorylation and subsequent internalization, effectively removing the receptor and its bound ligand from the cell surface. This process is central to ACKR3's function as a scavenger receptor for CXCL12.
Caption: this compound-induced ACKR3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the SAR studies of this compound.
Synthesis of this compound and Analogs
The synthesis of this compound is typically achieved through a two-step process.[4][8][9]
-
Aldol Condensation: The synthesis begins with a base-catalyzed Aldol condensation between 2-fluorobenzaldehyde (B47322) and propionaldehyde. This reaction forms the α,β-unsaturated aldehyde intermediate, (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde, in high yield.[4][9]
-
Reductive Amination: The aldehyde intermediate is then reacted with the appropriate amine, such as (R)-2-(1-methylpyrrolidin-2-yl)ethanamine, via reductive amination. A reducing agent like picoline borane (B79455) complex is used to yield the final styrene-amide product.[4][9] To synthesize specific enantiomers, the corresponding enantiopure amine precursor is used in this step.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Agonist, this compound - CAS 1378524-41-4 - Calbiochem | 239824 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
VUF11207: A Technical Guide to its Binding Affinity and Selectivity for the Atypical Chemokine Receptor CXCR7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of VUF11207 for the atypical chemokine receptor 7 (CXCR7), also known as ACKR3. This compound is a potent small-molecule agonist that has become a valuable tool for investigating the complex biology of CXCR7. This document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding and Functional Data
This compound exhibits high affinity for CXCR7 and effectively initiates downstream signaling events. The following tables summarize the key quantitative parameters that define its interaction with the receptor.
Table 1: Binding Affinity of this compound for CXCR7
| Parameter | Value | Description |
| pKi | 8.1 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity.[1][2][3] |
| Ki | ~7.94 nM | The calculated inhibition constant from the pKi value. |
Table 2: Functional Activity of this compound at CXCR7
| Parameter | Value | Description |
| pEC50 (β-arrestin2 Recruitment) | 8.8 | The negative logarithm of the half-maximal effective concentration for inducing the recruitment of β-arrestin2.[1][3] |
| EC50 (β-arrestin2 Recruitment) | ~1.6 nM | The calculated half-maximal effective concentration from the pEC50 value.[2] |
| pEC50 (Receptor Internalization) | 7.9 | The negative logarithm of the half-maximal effective concentration for inducing the internalization of the CXCR7 receptor.[1][3] |
| EC50 (Receptor Internalization) | ~12.6 nM | The calculated half-maximal effective concentration from the pEC50 value. |
CXCR7 Signaling Pathway
Unlike many other chemokine receptors, CXCR7 does not primarily signal through G protein-dependent pathways. Instead, its activation by agonists like this compound leads to the recruitment of β-arrestin.[4][5] This interaction mediates downstream signaling, including the activation of the ERK/MAPK pathway, and is also responsible for receptor internalization and ligand scavenging.[4][5][6] The lack of G protein coupling is a key feature that distinguishes CXCR7 as an "atypical" chemokine receptor.[7][8]
Experimental Protocols
The characterization of this compound's binding and functional activity relies on specific in vitro assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gosset.ai [gosset.ai]
- 5. gosset.ai [gosset.ai]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 8. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Agonism of VUF11207: A Technical Guide to its Mechanism of β-Arrestin Recruitment
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism by which VUF11207, a potent and selective synthetic agonist, induces β-arrestin recruitment to the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced field of biased agonism and its implications for therapeutic innovation.
Executive Summary
This compound is a small molecule agonist that exhibits significant bias towards the β-arrestin signaling pathway upon binding to ACKR3, a G protein-coupled receptor (GPCR) that plays a crucial role in cellular trafficking and signaling. Unlike the endogenous ligand CXCL12, which can activate multiple signaling cascades, this compound selectively engages β-arrestin, leading to receptor internalization and downstream signaling events independent of G protein activation. This biased agonism presents a unique opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide will detail the molecular interactions, signaling pathways, quantitative pharmacology, and experimental methodologies associated with this compound-induced β-arrestin recruitment.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of this compound in inducing β-arrestin recruitment to ACKR3, as determined by various in vitro studies.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | β-arrestin Recruitment | HEK293-ACKR3 | EC50 | 1.6 nM | |
| This compound | BRET-based β-arrestin2 Recruitment | HEK-293 | Efficacy (vs. CXCL12) | 79% | [1] |
Mechanism of this compound-Induced β-Arrestin Recruitment
The recruitment of β-arrestin to ACKR3 by this compound is a multi-step process initiated by the binding of the agonist to a specific pocket within the receptor. This interaction induces a distinct conformational change in the receptor that is preferentially recognized by β-arrestin.
Molecular Binding of this compound to ACKR3
Molecular docking studies, based on the cryo-electron microscopy structure of ACKR3, suggest that this compound binds within the transmembrane domain of the receptor.[2][3] The trimethoxyphenyl group of this compound is predicted to be a key interaction moiety, with structure-activity relationship studies indicating that modifications at the 3-methoxy position can be tolerated for the attachment of linkers and fluorophores without abolishing binding.[2][3] This binding event is distinct from that of the endogenous chemokine ligand CXCL12, which interacts with a broader surface of the receptor.
Conformational Changes and β-Arrestin Recognition
Upon binding of this compound, ACKR3 undergoes a specific conformational rearrangement. This altered conformation exposes or creates phosphorylation sites on the intracellular loops and C-terminal tail of the receptor. These sites are then phosphorylated by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor serves as a high-affinity binding site for β-arrestin. The recruitment of β-arrestin sterically hinders the coupling of G proteins, thus explaining the observed biased agonism.
Signaling Pathways
The signaling cascade initiated by this compound at ACKR3 is exclusively mediated by β-arrestin. The following diagram illustrates this pathway.
References
VUF11207: A Technical Guide to its Application as a Chemical Probe for ACKR3 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical player in a multitude of physiological and pathological processes, including cancer progression, cardiovascular disease, and inflammation. Unlike conventional G protein-coupled receptors (GPCRs), ACKR3 exhibits a pronounced bias towards β-arrestin-mediated signaling pathways and functions as a scavenger for its primary ligands, CXCL11 and CXCL12. The development of selective chemical probes is paramount to elucidating the intricate functions of ACKR3. VUF11207 is a potent and selective small-molecule agonist for ACKR3, making it an invaluable tool for investigating the receptor's biology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity, and functional activity. Detailed experimental protocols for key assays, along with illustrative signaling pathway and workflow diagrams, are presented to facilitate its effective use in research and drug discovery.
Introduction to this compound
This compound is a styrene-amide derivative that has been characterized as a high-affinity and potent agonist of the atypical chemokine receptor ACKR3. Its primary mechanism of action involves binding to ACKR3 and inducing the recruitment of β-arrestin 2, which subsequently leads to receptor internalization. This activity makes this compound an excellent chemical probe for studying ACKR3-mediated signaling and its physiological consequences.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide | [1] |
| Molecular Formula | C₂₇H₃₅FN₂O₄ | |
| Molecular Weight | 470.58 g/mol | |
| Appearance | Light yellow oil | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 50 mg/mL | |
| Storage | Store at -20°C | |
| CAS Number | 1378524-41-4 |
Quantitative Pharmacology of this compound at ACKR3
This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity and functional potency at the human ACKR3 receptor.
Binding Affinity
| Assay Type | Ligand | Preparation | pKi | Ki (nM) | Reference |
| Radioligand Displacement | This compound | 8.1 | 7.94 | [3] |
Functional Activity
| Assay Type | Parameter | pEC50 / EC50 | Reference |
| β-arrestin 2 Recruitment (BRET) | pEC50 | 8.8 | [3] |
| β-arrestin 2 Recruitment (BRET) | EC50 | 1.6 nM | [2] |
| Receptor Internalization | pEC50 | 7.9 | [3] |
ACKR3 Signaling Pathways
ACKR3 signaling is distinct from classical GPCRs. Instead of coupling to G proteins to elicit downstream effects, ACKR3 primarily signals through β-arrestin. This compound, as an agonist, activates these pathways.
β-Arrestin Dependent Signaling
Upon agonist binding, including this compound, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins, which then bind to the receptor. The recruitment of β-arrestin blocks any potential G protein interaction and initiates a cascade of downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways. β-arrestin also mediates the internalization of the receptor-ligand complex, leading to chemokine scavenging.[4]
References
VUF11207 Fumarate Salt: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 fumarate (B1241708) is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. This compound induces β-arrestin recruitment and receptor internalization rather than activating canonical G-protein signaling pathways.[3] Its ability to modulate ACKR3 activity makes it a valuable tool for investigating the physiological and pathological roles of this atypical chemokine receptor and a potential starting point for the development of novel therapeutics.
Pharmacological Profile
This compound is a styrene-amide derivative that demonstrates high affinity and potency as a CXCR7 agonist.[4] It has been instrumental in elucidating the signaling and function of ACKR3/CXCR7, a receptor that primarily signals through the β-arrestin pathway.[3]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.6 nM | HEK293-CXCR7 | β-arrestin recruitment | [1] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | HEK293T | BRET assay | [5][6] |
| pEC50 (receptor internalization) | 7.9 | Not specified | Not specified | [5][6] |
| pKi | 8.1 | Not specified | Not specified | [4][5][6] |
| (R)-VUF11207 pEC50 | 8.3 ± 0.1 | Not specified | [125I] CXCL12 displacement | [2] |
| (S)-VUF11207 pEC50 | 7.7 ± 0.1 | Not specified | [125I] CXCL12 displacement | [2] |
Mechanism of Action
This compound functions as a selective agonist at the ACKR3/CXCR7 receptor. Unlike typical chemokine receptors that signal through G proteins, ACKR3 primarily utilizes the β-arrestin pathway to mediate its effects.[3] The binding of this compound to ACKR3 initiates a conformational change in the receptor, leading to the recruitment of β-arrestin-2.[3] This interaction subsequently triggers the internalization of the receptor-ligand complex.[5][6]
The activation of ACKR3 by this compound can also influence other signaling pathways. For instance, it has been shown to inhibit ERK phosphorylation, thereby reducing CXCL12-mediated osteoclastogenesis and bone resorption.[7][8] Furthermore, ACKR3 agonism by this compound can induce the heterodimerization of ACKR3 with CXCR4, another chemokine receptor. This interaction can attenuate CXCL12/CXCR4-dependent signaling and subsequent platelet activation.[9]
Signaling Pathway
Experimental Protocols
β-Arrestin Recruitment Assay (BRET)
This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin-2 to ACKR3 upon agonist stimulation.
Objective: To quantify the potency of this compound in inducing the interaction between ACKR3 and β-arrestin-2.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transiently co-transfected with cDNA constructs encoding for ACKR3 fused to Renilla luciferase (CXCR7-RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (β-arrestin 2-YFP).
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in a suitable assay buffer.
-
Ligand Stimulation: Cells are exposed to varying concentrations of this compound fumarate salt.
-
BRET Signal Detection: The BRET signal is measured following the addition of a luciferase substrate. The energy transfer from RLuc to YFP, which occurs when the two proteins are in close proximity, is quantified.
-
Data Analysis: The dose-dependent increase in the BRET signal is analyzed to determine the EC50 value of this compound.
In Vivo Model of LPS-Induced Osteoclastogenesis
This protocol outlines an in vivo experiment to assess the effect of this compound on lipopolysaccharide (LPS)-induced bone resorption.
Objective: To determine the in vivo efficacy of this compound in an inflammatory bone loss model.
Methodology:
-
Animal Model: Eight-week-old male C57BL/6J mice are used for the study.[8]
-
Treatment Groups: Mice are divided into groups receiving subcutaneous injections over the calvariae with either LPS alone or LPS in combination with this compound fumarate salt (100 μ g/day for 5 days).[7][8]
-
Tissue Collection and Analysis: After the treatment period, the mice are sacrificed, and the calvariae are collected.[8]
-
Histological Analysis: The number of osteoclasts and the area of bone resorption are quantified using histological techniques.[8]
-
Gene Expression Analysis: The expression levels of osteoclast-associated cytokines, such as RANKL and TNF-α, can be measured by real-time PCR.[7][8]
Applications in Research and Drug Development
This compound fumarate salt serves as a critical pharmacological tool for:
-
Target Validation: Investigating the role of ACKR3 in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases.[3][10]
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular responses mediated by ACKR3 activation.[7][9]
-
Drug Discovery: Acting as a reference compound in high-throughput screening campaigns to identify novel ACKR3 modulators.
-
In Vivo Studies: Evaluating the therapeutic potential of targeting ACKR3 in animal models of disease.[8][11]
Conclusion
This compound fumarate is a well-characterized, potent, and selective agonist of ACKR3/CXCR7. Its unique mechanism of action, primarily through β-arrestin recruitment, distinguishes it from conventional GPCR agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the ACKR3 signaling pathway.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 11. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11207 Enantiomers: A Technical Guide to Their Differential Activity at the Atypical Chemokine Receptor 3 (ACKR3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist of the Atypical Chememokine Receptor 3 (ACKR3), also known as CXCR7. As a racemic mixture, this compound has served as a valuable pharmacological tool to investigate the unique signaling properties of ACKR3, a receptor that primarily signals through the β-arrestin pathway rather than canonical G protein-dependent pathways. However, the existence of a chiral center in this compound necessitates the characterization of its individual enantiomers to fully understand its structure-activity relationship and to develop more precise molecular probes. This technical guide provides an in-depth overview of the differential activity of the this compound enantiomers, VUF15485 and VUF13744, including their binding affinities, functional potencies, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The pharmacological activities of the this compound enantiomers have been quantitatively assessed through radioligand binding and functional assays. The data clearly demonstrates a significant difference in potency between the two enantiomers, with VUF15485 being the more active form.
Table 1: Binding Affinity of this compound Enantiomers at Human ACKR3
| Compound | pIC50 (M)[1][2][3] |
| VUF15485 ((R)-enantiomer) | 8.3[1][2][3] |
| VUF13744 ((S)-enantiomer) | Not explicitly reported, but less potent |
Binding affinity was determined using a [¹²⁵I]CXCL12 competition binding assay on HEK293T cells transiently expressing human ACKR3.
Table 2: Functional Activity of this compound Enantiomers in β-Arrestin2 Recruitment at Human ACKR3
| Compound | pEC50 (M)[1] |
| VUF15485 ((R)-enantiomer) | 7.6 ± 0.1[1] |
| VUF13744 ((S)-enantiomer) | 7.4 ± 0.1[1] |
| This compound (racemic) | 7.5[1] |
| CXCL12 (endogenous ligand) | 8.2 ± 0.0[1] |
Functional activity was measured as the potency to induce β-arrestin2 recruitment in a BRET-based assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the methodology used to determine the binding affinity of the this compound enantiomers for the human ACKR3 receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂. Cells are transiently transfected with a plasmid encoding human ACKR3 using a suitable transfection reagent.
-
Membrane Preparation (or whole-cell assay): For whole-cell assays, transfected cells are harvested and resuspended in binding buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
Competition Binding Assay: The assay is performed in a 96-well plate format.
-
A fixed concentration of the radioligand, [¹²⁵I]CXCL12, is used.
-
Increasing concentrations of the unlabeled competitor ligands (VUF15485, VUF13744, or racemic this compound) are added to the wells.
-
HEK293T cells expressing hACKR3 are added to each well.
-
The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a buffer containing polyethyleneimine. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM CXCL12). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The pIC50 is the negative logarithm of the IC50 value.
β-Arrestin2 Recruitment Assay (BRET-based)
This protocol describes the method to assess the functional potency of the this compound enantiomers in recruiting β-arrestin2 to the ACKR3 receptor.
-
Cell Line: A stable HEK293 cell line co-expressing human ACKR3 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a yellow fluorescent protein (YFP) or another suitable BRET pair is used.
-
Cell Culture: Cells are maintained in the same manner as described for the binding assay.
-
Assay Procedure:
-
Cells are harvested and seeded into 96-well white microplates.
-
The following day, the culture medium is replaced with assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to each well and the plate is incubated in the dark.
-
Increasing concentrations of the agonists (VUF15485, VUF13744, this compound, or CXCL12) are added to the wells.
-
-
BRET Measurement: The plate is read using a microplate reader capable of simultaneously measuring the luminescence emitted by Rluc and YFP. The BRET ratio is calculated as the ratio of the light emitted by YFP to the light emitted by Rluc.
-
Data Analysis: The net BRET signal is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells. The concentration-response curves are generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined using non-linear regression. The pEC50 is the negative logarithm of the EC50 value.
Mandatory Visualizations
Caption: ACKR3 signaling pathway initiated by a this compound enantiomer.
Caption: Experimental workflow for this compound enantiomer characterization.
References
In Silico Analysis of VUF11207 Docking to the Atypical Chemokine Receptor CXCR7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the small molecule agonist VUF11207 and its target, the atypical chemokine receptor CXCR7 (also known as ACKR3). This compound is a potent and selective CXCR7 agonist that has been instrumental in elucidating the unique signaling properties of this receptor, which preferentially couples to β-arrestin pathways over traditional G-protein signaling. This document details the binding characteristics of this compound, outlines relevant experimental protocols for its characterization, and presents a putative binding mode based on available structural and computational data.
Quantitative Analysis of this compound Interaction with CXCR7
This compound, a styrene-amide derivative, demonstrates high affinity and potency for the CXCR7 receptor.[1] Its interaction has been quantified through various in vitro assays, establishing it as a valuable tool for studying CXCR7 pharmacology. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Description | Reference(s) |
| Binding Affinity (pKi) | 8.1 | Negative logarithm of the inhibitory constant (Ki), indicating high binding affinity of this compound to CXCR7. | [1][2][3] |
| β-arrestin2 Recruitment (pEC50) | 8.8 | Negative logarithm of the half-maximal effective concentration for inducing the recruitment of β-arrestin2 to CXCR7. | [2][3] |
| CXCR7 Internalization (pEC50) | 7.9 | Negative logarithm of the half-maximal effective concentration for inducing the internalization of the CXCR7 receptor. | [2][3] |
| β-arrestin Recruitment (EC50) | 1.6 nM | The half-maximal effective concentration of this compound required to induce β-arrestin recruitment to CXCR7 in HEK293 cells. | [1] |
In Silico Docking and Molecular Interactions
While a crystal structure of this compound in complex with CXCR7 is not publicly available, computational docking studies of analogous compounds and structure-activity relationship (SAR) data provide significant insights into its binding mode. A recent study utilized a cryo-electron microscopy structure of CXCR7 (PDB ID: 6K3F) to dock various small molecules, including close analogs of this compound.[4][5][6]
Based on these studies and the known SAR of the styrene-amide scaffold, a hypothetical binding pose for this compound within the transmembrane domain of CXCR7 can be proposed. The binding pocket is likely to be a hydrophobic cavity formed by residues from transmembrane helices. Key interactions are predicted to involve:
-
Hydrogen Bonding: The amide group of this compound is a potential hydrogen bond donor and acceptor, likely interacting with polar residues within the binding pocket.
-
Hydrophobic Interactions: The trimethoxyphenyl and fluorophenyl rings of this compound are expected to form extensive hydrophobic interactions with nonpolar residues in the transmembrane helices, contributing significantly to its high binding affinity.
-
π-π Stacking: The aromatic rings of this compound may engage in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding site.
SAR studies have indicated that the 3,4,5-trimethoxy substitution on the phenyl ring is a key feature for high potency.[7] Docking studies with related fluorescent probes suggest that substitution at the 3-methoxy position is well-tolerated, indicating this region of the molecule may be oriented towards the extracellular space, providing a potential vector for modification without disrupting binding.[8]
Experimental Protocols
The characterization of this compound and its interaction with CXCR7 relies on a suite of well-established experimental techniques. Detailed below are generalized protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human CXCR7.
-
Membrane preparation from CXCR7-expressing cells.
-
Radiolabeled CXCR7 ligand (e.g., [¹²⁵I]-CXCL12).
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize CXCR7-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of a ligand to induce the recruitment of β-arrestin to the activated receptor, a hallmark of CXCR7 signaling. The Bioluminescence Resonance Energy Transfer (BRET) assay is a common method for this purpose.
Materials:
-
HEK293 cells co-transfected with CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP).
-
Cell culture medium.
-
This compound or other test compounds.
-
Coelenterazine (B1669285) h (Rluc substrate).
-
Plate reader capable of measuring dual-emission luminescence.
Protocol:
-
Cell Culture: Plate the transfected HEK293 cells in a white, clear-bottom 96-well plate and grow to the desired confluency.
-
Compound Addition: Replace the cell culture medium with a buffer and add varying concentrations of the test compound (this compound).
-
Substrate Addition: Add the Rluc substrate, coelenterazine h, to each well.
-
Incubation: Incubate the plate in the dark at 37°C for a short period (e.g., 5-15 minutes).
-
Measurement: Measure the luminescence at two wavelengths simultaneously using a plate reader with appropriate filters for Rluc (e.g., ~480 nm) and YFP (e.g., ~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 or EC50 value.
Visualizations
CXCR7 Signaling Pathway upon this compound Binding
The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to CXCR7, leading to β-arrestin recruitment and subsequent receptor internalization.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study | springermedizin.de [springermedizin.de]
- 6. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of VUF11207 in CXCL12 Signaling Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VUF11207 and its role in the modulation of the CXCL12 signaling axis. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding for research and development applications.
The C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), is a critical chemokine that orchestrates cell trafficking, survival, and proliferation.[1][2] It exerts its effects primarily through two G protein-coupled receptors: CXCR4 and the atypical chemokine receptor ACKR3, also known as CXCR7.[3] While CXCR4 is a classic GPCR that signals through G-proteins to induce downstream effects like calcium mobilization and activation of PI3K/Akt and MAPK pathways, CXCR7 is considered an atypical receptor.[3][4] CXCR7 primarily signals through β-arrestin and functions as a scavenger receptor, internalizing and degrading CXCL12, thereby shaping chemokine gradients.[5][6][7] The interplay between these two receptors is crucial in both physiological processes and in pathologies such as cancer and inflammatory diseases.[3][4]
This compound has emerged as a key small-molecule tool for dissecting the specific roles of CXCR7 in this complex system. This guide will explore how this compound, a potent CXCR7 agonist, modulates the broader CXCL12 signaling network.
This compound: A Potent and Selective ACKR3/CXCR7 Agonist
This compound is a styrene-amide derivative that functions as a high-affinity, high-potency agonist for the CXCR7 receptor.[8] Its primary mechanism of action is the specific binding to and activation of CXCR7, which triggers the recruitment of β-arrestin 2 to the receptor, followed by its internalization.[8][9][10] Unlike the endogenous ligand CXCL12, which activates both CXCR4 and CXCR7, this compound's selectivity for CXCR7 allows for the specific interrogation of CXCR7-mediated signaling pathways and their influence on CXCR4 function.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound based on in vitro assays. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Description | Cell Line | Assay Type | Reference(s) |
| pKi | 8.1 | Binding affinity for CXCR7. | - | Radioligand Binding | [8][9][10] |
| pEC50 | 8.8 | Potency for β-arrestin 2 recruitment. | - | β-arrestin Recruitment | [9][10] |
| EC50 | 1.6 nM | Potency for β-arrestin 2 recruitment. | HEK293 | BRET Assay | [8] |
| pEC50 | 7.9 | Potency for CXCR7 internalization. | - | Receptor Internalization | [9][10] |
Mechanism of CXCL12 Signaling Modulation by this compound
This compound modulates CXCL12 signaling indirectly through its potent activation of CXCR7. This modulation occurs through several interconnected mechanisms:
-
CXCR7-Mediated Scavenging : By inducing the internalization of CXCR7, this compound can enhance the receptor's natural function as a scavenger of CXCL12.[6][7] This reduces the local concentration of CXCL12 available to bind and activate CXCR4, thereby dampening CXCR4-mediated signaling.
-
CXCR4/CXCR7 Heterodimerization : CXCR4 and CXCR7 can form heterodimers.[6][11] Activation of CXCR7 by this compound has been shown to induce the formation of CXCR4/CXCR7 heterodimers on the cell surface.[12] This heterodimerization can alter the signaling output of CXCR4, potentially by changing its G-protein coupling efficiency or by promoting its internalization and degradation, thus acting as a negative regulator.[11][13]
-
Downstream Pathway Interference : this compound-induced CXCR7 activation triggers β-arrestin-dependent signaling, which can lead to the phosphorylation of kinases like ERK.[14][15] This can interfere with or modulate the signaling cascades initiated by CXCL12-CXCR4 activation. For instance, this compound has been shown to inhibit CXCL12-mediated osteoclastogenesis by suppressing ERK phosphorylation.[14]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved.
Caption: CXCL12/CXCR4/CXCR7 signaling pathways and this compound modulation.
Caption: Logical workflow of this compound's mechanism of action.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of this compound and its effect on CXCL12 signaling.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to CXCR7 upon agonist stimulation, a hallmark of this compound's activity.[8]
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between two proteins. The receptor (CXCR7) is fused to a Renilla Luciferase (RLuc, the donor), and β-arrestin is fused to a Yellow Fluorescent Protein (YFP, the acceptor). Upon agonist binding, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (<10 nm), allowing energy transfer from RLuc to YFP. The resulting YFP emission is measured.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding CXCR7-RLuc and β-arrestin 2-YFP using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Assay Preparation:
-
24 hours post-transfection, harvest cells and seed them into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells/well.
-
Allow cells to attach for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS).
-
Wash cells once with assay buffer.
-
Add the RLuc substrate (e.g., coelenterazine (B1669285) h) to each well to a final concentration of 5 µM.
-
Immediately add the this compound dilutions to the wells.
-
-
Data Acquisition:
-
Measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader: one for the RLuc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).
-
Readings are typically taken kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 485 nm).
-
Subtract the background BRET ratio from vehicle-treated cells.
-
Plot the net BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for a β-Arrestin BRET assay.
Intracellular Calcium Mobilization Assay
This assay assesses the effect of this compound-mediated CXCR7 activation on CXCL12-induced calcium flux via CXCR4.[16]
Principle: CXCL12 binding to CXCR4 activates Gαi and Gβγ subunits, leading to PLC activation and the release of calcium from intracellular stores.[4] This transient increase in intracellular free calcium can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM). Since CXCR7 does not typically signal through G-protein pathways leading to calcium release, this compound should not induce a signal on its own but may modulate the response to a subsequent CXCL12 challenge.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing endogenous or recombinant CXCR4 and CXCR7 (e.g., Jurkat T-cells, U937 monocytes) to an appropriate density.
-
Harvest cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load cells with a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells twice to remove extracellular dye and resuspend in assay buffer.
-
-
Compound Pre-treatment:
-
Aliquot cells into a 96-well plate.
-
Pre-incubate a subset of cells with this compound or vehicle for a defined period (e.g., 30 minutes) to allow for CXCR7 activation and downstream effects.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).
-
Inject a pre-determined concentration of CXCL12 (e.g., EC80) into the wells.
-
Immediately record the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Quantify the calcium response by measuring the peak fluorescence intensity minus the baseline reading.
-
Compare the CXCL12-induced calcium response in cells pre-treated with this compound to those treated with vehicle.
-
A reduction in the CXCL12 response following this compound pre-treatment indicates negative modulation.
-
Chemotaxis (Cell Migration) Assay
This assay measures the ability of this compound to modulate CXCL12-directed cell migration.[17]
Principle: A Boyden chamber or Transwell assay is used to assess cell migration towards a chemoattractant. The chamber consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (CXCL12) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant.
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., cancer cells, lymphocytes) and serum-starve them for 4-6 hours prior to the assay to reduce basal migration.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-incubate cells with different concentrations of this compound or vehicle for 30-60 minutes.
-
-
Assay Setup:
-
Add serum-free medium containing CXCL12 to the lower wells of a 24-well companion plate. Use medium without CXCL12 as a negative control.
-
Place the Transwell inserts (e.g., 8 µm pore size) into the wells.
-
Add the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 4-24 hours, depending on the cell type).
-
-
Quantification:
-
Remove the inserts from the wells. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a suitable dye (e.g., Crystal Violet, DAPI).
-
Elute the dye and measure absorbance with a plate reader, or count the number of migrated cells in several microscopic fields per membrane.
-
-
Data Analysis:
-
Calculate the chemotactic index: (Number of cells migrating towards CXCL12) / (Number of cells migrating towards control medium).
-
Compare the chemotactic index in the presence and absence of this compound to determine its modulatory effect.
-
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CXCR7 agonists inhibit the function of CXCL12 by down-regulation of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Chemokine CXCL12 activates dual CXCR4 and CXCR7-mediated signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VUF11207: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and high-affinity small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 primarily signals through a G protein-independent pathway, predominantly by recruiting β-arrestin-2.[1][2][3] This biased agonism makes this compound a valuable tool for dissecting the nuanced signaling pathways of ACKR3 and a potential therapeutic agent in diseases where ACKR3 is implicated, such as cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its pharmacological properties, detailed experimental protocols for key assays, and a depiction of its signaling pathway.
Core Pharmacological Profile
This compound exhibits high affinity for ACKR3 and potently induces downstream signaling events. Its in vitro activity is primarily characterized by its ability to bind to the receptor, recruit β-arrestin-2, and induce receptor internalization.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (pKi) | 8.1 | Radioligand displacement assay using [¹²⁵I]CXCL12 in HEK293 cells expressing ACKR3. | [2] |
| β-Arrestin-2 Recruitment (pEC₅₀) | 8.8 | NanoBRET assay in HEK293 cells co-expressing ACKR3 and β-arrestin-2. | [2] |
| Receptor Internalization (pEC₅₀) | 7.9 | ELISA-based internalization assay in HEK293 cells expressing ACKR3. | [2] |
| β-Arrestin Recruitment (EC₅₀) | 1.6 nM | β-arrestin recruitment assay in HEK293-CXCR7 cells. |
Signaling Pathway
Upon binding to ACKR3, this compound induces a conformational change in the receptor, leading to the recruitment of the scaffolding protein β-arrestin-2. This interaction initiates a downstream signaling cascade that is independent of G-protein activation. The recruited β-arrestin acts as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] Activation of the ERK1/2 pathway can subsequently modulate gene expression and cellular processes like proliferation and migration.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay (Competition)
This assay measures the affinity of this compound for ACKR3 by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human ACKR3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]CXCL12
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., high concentration of unlabeled CXCL12)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-ACKR3 cells to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold lysis buffer, and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]CXCL12 (typically at its Kd concentration), and serial dilutions of this compound. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a high concentration of unlabeled CXCL12.
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VUF11207 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo study of VUF11207, a selective agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), in mouse models. The primary focus is on a lipopolysaccharide (LPS)-induced bone resorption model, for which there is published evidence of this compound's efficacy. Additionally, this document outlines potential applications in behavioral research based on the known neurological roles of CXCR7. Methodologies for subcutaneous administration, histological analysis, and micro-computed tomography (micro-CT) are described in detail. All quantitative data from cited literature is summarized, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a small molecule agonist that specifically binds to and activates CXCR7.[1] Unlike typical chemokine receptors that signal through G-proteins, CXCR7 primarily signals through the β-arrestin pathway.[2][3] Activation of CXCR7 by its endogenous ligand CXCL12, or agonists like this compound, leads to receptor internalization and can modulate various cellular processes, including cell migration and survival. The CXCL12/CXCR4/CXCR7 axis is implicated in a range of physiological and pathological conditions, including cancer, inflammation, and neurological processes.[4][5] In vivo studies have demonstrated that this compound can ameliorate LPS-induced osteoclastogenesis and bone resorption in mice.[1]
This compound Signaling Pathway
This compound, as a CXCR7 agonist, initiates a signaling cascade that is distinct from G-protein coupled receptors. Upon binding, it induces the recruitment of β-arrestin to the receptor. This interaction can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway. Furthermore, CXCR7 can form heterodimers with CXCR4, modulating its signaling in response to their shared ligand, CXCL12.
Caption: this compound signaling through the CXCR7/ACKR3 receptor.
In Vivo Model: LPS-Induced Calvarial Bone Resorption
This model is used to study inflammatory bone loss. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses that lead to osteoclast formation and bone resorption.[6][7]
Experimental Workflow
Caption: Experimental workflow for the LPS-induced calvarial bone resorption model.
Quantitative Data
| Parameter | Value/Range | Source |
| Animal Model | ||
| Species | Mouse | [1] |
| Strain | C57BL/6J | [1] |
| Sex | Male | [1] |
| Age | 8-10 weeks | [1] |
| LPS Administration | ||
| LPS Dose | 5-10 mg/kg | [6][7] |
| Route | Subcutaneous injection over calvaria | [1][6][7] |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS) | [8] |
| This compound Administration | ||
| This compound Dose | Not specified in literature (requires pilot study) | - |
| Route | Subcutaneous injection over calvaria (co-injected with LPS) | [1] |
| Vehicle | Likely PBS or DMSO/PBS mixture (requires solubility testing) | - |
| Study Duration | 5-7 days post-injection | [7] |
Detailed Experimental Protocols
1. Animal Preparation and Acclimatization
-
Animals: Use 8-10 week old male C57BL/6J mice.[1]
-
Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
2. Preparation of Injectable Solutions
-
LPS Solution: Prepare a stock solution of LPS (from E. coli, serotype O55:B5 or similar) in sterile, endotoxin-free PBS. Dilute to the final working concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 25g mouse with a 25µl injection volume).
-
This compound Solution:
-
Note: The optimal in vivo dose for this compound has not been reported in the literature and must be determined empirically through a pilot dose-response study.
-
Solubility: Test the solubility of this compound in various vehicles suitable for in vivo use (e.g., PBS, saline, 5% DMSO in PBS).
-
Preparation: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the chosen vehicle immediately before use.
-
3. Subcutaneous Injection Over the Calvaria
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetic).
-
Procedure:
-
Place the anesthetized mouse in a prone position.
-
Using a sterile 27-30 gauge needle attached to a microsyringe, gently lift the skin over the parietal bone, just posterior to the sagittal suture.
-
Insert the needle subcutaneously, parallel to the bone surface, ensuring it does not penetrate the periosteum.
-
Slowly inject the solution (e.g., 25-50 µl total volume) containing LPS and/or this compound.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
4. Post-Procedure Monitoring and Tissue Collection
-
Monitoring: Monitor the animals daily for any signs of distress, inflammation at the injection site, or changes in behavior.
-
Euthanasia and Collection: At the end of the experimental period (e.g., 5-7 days), euthanize the mice by an approved method. Carefully dissect the calvaria, removing the skin and underlying soft tissue.
5. Micro-Computed Tomography (Micro-CT) Analysis
-
Fixation: Fix the dissected calvaria in 4% paraformaldehyde (PFA) for 24-48 hours at 4°C.
-
Scanning:
-
Wash the calvaria in PBS and store in 70% ethanol.
-
Scan the calvaria using a high-resolution micro-CT system.
-
Acquire images with appropriate settings (e.g., voxel size of 5-10 µm).
-
-
Analysis:
-
Reconstruct the 3D images of the calvaria.
-
Define a region of interest (ROI) on the calvarial surface.
-
Quantify bone resorption by measuring parameters such as bone volume/total volume (BV/TV), number and size of resorption pits, and porosity within the ROI.
-
6. Histological Analysis (TRAP Staining)
-
Decalcification: Following micro-CT scanning, decalcify the calvaria in 10% EDTA solution for 7-14 days, changing the solution every 2-3 days.
-
Processing and Embedding: Dehydrate the decalcified calvaria through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-6 µm thick sections using a microtome.
-
TRAP Staining Protocol:
-
Deparaffinize and rehydrate the sections.
-
Incubate the sections in a pre-warmed TRAP staining solution (containing naphthol AS-BI phosphate (B84403) and a tartrate buffer) at 37°C for 30-60 minutes.
-
Rinse the sections in distilled water.
-
Counterstain with a suitable stain such as Fast Green or Hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Visualize the sections under a microscope. TRAP-positive osteoclasts will appear as red/purple multinucleated cells.
-
Quantify the number of osteoclasts per bone surface area (N.Oc/BS) and the osteoclast surface as a percentage of the bone surface (Oc.S/BS).
-
Potential Application: Behavioral Studies
While there are no direct studies of this compound's effects on behavior in mice, the role of the CXCR7/ACKR3 receptor in the central nervous system suggests potential applications in studying anxiety, depression, and pain. The following are proposed protocols for preliminary behavioral screening.
Experimental Workflow for Behavioral Studies
Caption: Proposed workflow for behavioral studies with this compound.
Detailed Experimental Protocols (Proposed)
1. Animal and Drug Administration
-
Animals: Use adult male C57BL/6J mice, as they are a common strain for behavioral studies.
-
Administration: As the optimal route for central nervous system effects is unknown, initial studies could compare intraperitoneal (IP) and subcutaneous (SC) administration. A pilot study to determine the appropriate dose range is essential.
2. Open Field Test
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Analysis: Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in center time is indicative of anxiety-like behavior.
3. Elevated Plus Maze
-
Purpose: A widely used test for anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
-
Analysis: Manually or with software, score the time spent in the open and closed arms and the number of entries into each arm. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
4. Forced Swim Test
-
Purpose: To assess depression-like behavior (behavioral despair).
-
Apparatus: A cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Place the mouse in the water for a 6-minute session.
-
Record the session.
-
-
Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
Conclusion
The CXCR7 agonist this compound has shown promise in a mouse model of inflammatory bone resorption. The protocols provided herein offer a detailed guide for replicating and expanding upon these findings. While the precise in vivo dosage of this compound requires empirical determination, the methodologies for the LPS-induced calvarial bone loss model are well-established. Furthermore, the potential for this compound to modulate behavior warrants investigation, and the proposed behavioral protocols provide a starting point for such studies. As with any in vivo research, all procedures should be conducted in accordance with institutional animal care and use guidelines.
References
- 1. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. Inhibition of Lipopolysaccharide-Induced Inflammatory Bone Loss by Saikosaponin D is Associated with Regulation of the RANKL/RANK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced bone resorption is increased in TNF type 2 receptor-deficient mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired Bone Resorption by Lipopolysaccharide In Vivo in Mice Deficient in the Prostaglandin E Receptor EP4 Subtype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF11207 in Glioblastoma Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound immunosuppression within the tumor microenvironment (TME). The chemokine CXCL12 and its receptors, CXCR4 and CXCR7 (also known as ACKR3), play a critical role in GBM progression by promoting tumor cell growth, migration, and angiogenesis. VUF11207 is a selective agonist of the CXCR7 receptor. Recent studies have highlighted the potential of targeting the CXCL12/CXCR7 axis as a therapeutic strategy to modulate the immunosuppressive TME in glioblastoma.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in glioblastoma cell culture assays to investigate its effects on tumor cells and the associated immune components.
Mechanism of Action of this compound in the Glioblastoma Microenvironment
This compound, as a CXCR7 agonist, leverages the receptor's function as a scavenger for CXCL12.[3] In the glioblastoma microenvironment, tumor cells and associated stromal cells secrete CXCL12, which promotes an immunosuppressive milieu. This is partly achieved by inducing the expression of Programmed Death-Ligand 1 (PD-L1) on glioblastoma-associated macrophages (GAMs) through NF-κB signaling.[1][2] PD-L1 on GAMs then interacts with PD-1 on T-cells, leading to T-cell exhaustion and reduced anti-tumor immunity.
Activation of CXCR7 on glioblastoma cells by this compound leads to the internalization and degradation of CXCL12, effectively reducing its extracellular concentration.[1][3] This reduction in CXCL12 signaling mitigates the downstream effects on GAMs, leading to decreased PD-L1 expression and a reversal of T-cell suppression.[1][2] This mechanism suggests that this compound can remodel the immunosuppressive TME to be more permissive to anti-tumor immune responses, potentially synergizing with immune checkpoint inhibitors like anti-PD-L1 antibodies.
Below is a diagram illustrating the proposed signaling pathway.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of the ACKR3/CXCR7 Agonist VUF11207
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a G protein-coupled receptor (GPCR) that, unlike typical chemokine receptors, does not signal through G proteins. Instead, upon ligand binding, it recruits β-arrestin, leading to receptor internalization.[3][4] This receptor is implicated in various physiological and pathological processes, including cancer progression and metastasis, making it an important target for drug development.[3][5][6] Fluorescently labeled this compound is a valuable tool for studying the cellular localization, trafficking, and binding kinetics of ACKR3, enabling detailed investigation of its biological function.
This application note provides a detailed protocol for the fluorescent labeling of this compound. Based on published structure-activity relationship (SAR) studies, direct labeling of the commercially available this compound is challenging due to the low reactivity of its existing functional groups.[5] SAR data indicates that the 3-methoxy group on the trimethoxyphenyl ring of this compound is not essential for its binding to ACKR3 and can be modified to introduce a linker for fluorophore attachment.[5][7] Therefore, this protocol outlines a two-stage process: first, the synthesis of a this compound derivative with a reactive functional group, followed by the conjugation of a fluorescent dye.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a this compound derivative and its subsequent fluorescent labeling.
| Parameter | Value | Stage |
| This compound Derivative Synthesis | ||
| Molar Ratio (this compound precursor : Reagent) | 1 : 1.2 | Synthesis |
| Reaction Temperature | Room Temperature | Synthesis |
| Reaction Time | 12-24 hours | Synthesis |
| Fluorescent Labeling | ||
| Recommended Dye Chemistry | Amine-reactive (e.g., NHS ester) | Labeling |
| Molar Ratio (this compound derivative : Dye) | 1 : 1.5 to 1 : 3 | Labeling |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Labeling |
| Reaction Temperature | Room Temperature | Labeling |
| Reaction Time | 1-2 hours (in the dark) | Labeling |
| Purification Method | Reverse-Phase HPLC | Purification |
Experimental Protocols
Part 1: Synthesis of an Amine-Functionalized this compound Derivative
This protocol is based on the principle of modifying the trimethoxyphenyl ring to introduce a reactive primary amine, a common strategy for subsequent labeling.[5] This involves the demethylation of one of the methoxy (B1213986) groups to a hydroxyl group, followed by the addition of a linker with a terminal amine.
Materials and Reagents:
-
This compound
-
Boron tribromide (BBr3) solution in dichloromethane (B109758) (DCM)
-
Anhydrous DCM
-
Methanol
-
Linker with a terminal protected amine (e.g., N-Boc-amino-PEG-acid)
-
Coupling agents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Demethylation: Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon). Cool the solution to -78°C. Add BBr3 solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding methanol. Remove the solvent under reduced pressure. Purify the resulting hydroxylated this compound by silica gel chromatography.
-
Linker Coupling: Dissolve the hydroxylated this compound, the N-protected amine linker, HATU, and HOBt in anhydrous DCM. Add DIPEA and stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by silica gel chromatography.
-
Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 2 hours. Remove the solvent and TFA under reduced pressure to yield the amine-functionalized this compound derivative.
Part 2: Fluorescent Labeling of the Amine-Functionalized this compound Derivative
This protocol describes the conjugation of an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester, to the synthesized this compound derivative.[8][9][10]
Materials and Reagents:
-
Amine-functionalized this compound derivative
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®3 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Solvents for HPLC (e.g., acetonitrile, water, with 0.1% TFA)
Procedure:
-
Prepare this compound Derivative Solution: Dissolve the amine-functionalized this compound derivative in a minimal amount of DMF or DMSO.
-
Prepare Dye Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
Labeling Reaction: In a microcentrifuge tube, add the this compound derivative solution to the sodium bicarbonate buffer. While gently vortexing, add the fluorescent dye solution. The molar ratio of the this compound derivative to the dye should be optimized, but a starting point of 1:1.5 to 1:3 is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound from the unreacted dye and starting material using RP-HPLC. The separation can be monitored by detecting the absorbance at a wavelength appropriate for the chosen fluorophore and at a wavelength to detect the this compound molecule (e.g., ~280 nm).
-
Characterization and Storage: Confirm the identity of the product by mass spectrometry. Evaporate the solvent from the collected fractions and store the purified fluorescent this compound at -20°C or -80°C, protected from light.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and fluorescent labeling of this compound.
This compound Signaling Pathway
Caption: this compound-induced ACKR3 (CXCR7) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. biotium.com [biotium.com]
Application Notes: VUF11207 BRET Assay for ACKR3/CXCR7 β-Arrestin Recruitment
Introduction
VUF11207 is a potent small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G protein-mediated pathways. Instead, upon ligand binding, it predominantly triggers the recruitment of β-arrestin.[2][3][4] This interaction is crucial for receptor internalization and downstream signaling events, such as the activation of the ERK1/2 pathway.[3][4]
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based biophysical technique used to monitor protein-protein interactions in real-time within living cells.[5][6] The assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule (e.g., Renilla Luciferase, Rluc) to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).[7] This energy transfer is highly dependent on the distance and orientation between the donor and acceptor, occurring only when they are in close proximity (typically <10 nm).
This protocol details a BRET assay to quantify the agonist activity of this compound by measuring its ability to induce the recruitment of β-arrestin 2 to the ACKR3 receptor. In this assay, ACKR3 is fused to a BRET donor (ACKR3-Rluc) and β-arrestin 2 is fused to a BRET acceptor (β-arrestin 2-YFP). The binding of this compound to ACKR3-Rluc induces a conformational change that promotes the binding of β-arrestin 2-YFP, bringing the donor and acceptor into close proximity and resulting in a quantifiable increase in the BRET signal.[1]
ACKR3 Signaling Pathway
Caption: this compound binds to ACKR3, inducing β-arrestin recruitment and downstream signaling.
Quantitative Data
The following table summarizes the pharmacological properties of this compound at the ACKR3/CXCR7 receptor as determined by a BRET assay.
| Compound | Target Receptor | Assay Type | Measured Parameter | Value (nM) | Cell Line | Reference |
| This compound | ACKR3 / CXCR7 | β-Arrestin 2 Recruitment BRET | EC₅₀ | 1.6 | HEK293T | [1] |
Experimental Protocol
Principle of the Assay
This protocol is designed to measure the interaction between the ACKR3 receptor and β-arrestin 2 upon stimulation by the agonist this compound. The ACKR3 receptor is genetically fused to a Renilla luciferase variant (Rluc), the BRET donor, while β-arrestin 2 is fused to a Yellow Fluorescent Protein variant (YFP), the BRET acceptor. When this compound binds to the ACKR3-Rluc fusion protein, it induces the recruitment of β-arrestin 2-YFP. This brings the Rluc and YFP moieties into close proximity, allowing for resonance energy transfer from the Rluc to the YFP upon the addition of the Rluc substrate, coelenterazine (B1669285). The resulting YFP emission is measured and quantified as a BRET ratio, which is proportional to the extent of protein-protein interaction.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or a similar cell line suitable for transient transfection.
-
Plasmids:
-
Expression vector encoding human ACKR3 fused at its C-terminus to a BRET donor (e.g., pCDNA3-ACKR3-Rluc).
-
Expression vector encoding human β-arrestin 2 fused at its N-terminus to a BRET acceptor (e.g., pCDNA3-YFP-Arrestin2).
-
-
Cell Culture Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Transfection Reagent: Polyfect, Lipofectamine, or similar.
-
Compound: this compound (stored as a stock solution in DMSO, e.g., 10 mM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with Ca²⁺/Mg²⁺.
-
BRET Substrate: Coelenterazine h (e.g., 5 mM stock in ethanol).
-
Equipment and Consumables:
-
White, flat-bottom 96-well cell culture plates.
-
Luminometer/plate reader capable of dual-emission reading (e.g., filters for ~485 nm and ~530 nm).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Workflow
Caption: Workflow for the this compound β-arrestin recruitment BRET assay.
Step-by-Step Procedure
1. Cell Culture and Transfection (Day 1) a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. When cells reach 50-80% confluency, co-transfect them with the ACKR3-Rluc (donor) and YFP-β-arrestin 2 (acceptor) plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. A typical acceptor-to-donor plasmid ratio is between 1:1 and 5:1 to ensure sufficient acceptor molecules for the donor. A control transfection with only the donor plasmid is essential for background correction.
2. Cell Plating (Day 2) a. Approximately 24 hours post-transfection, detach the cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cells, resuspend them in fresh medium, and count them. c. Seed the transfected cells into a white, flat-bottom 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of medium. d. Incubate the plate for another 24 hours at 37°C and 5% CO₂.
3. Compound Treatment (Day 3) a. Prepare a serial dilution of this compound in assay buffer (e.g., HBSS). A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound wells). b. Carefully remove the culture medium from the wells. c. Add 90 µL of assay buffer to each well. d. Add 10 µL of the this compound serial dilutions or vehicle control to the appropriate wells. e. Incubate the plate at 37°C for 15-30 minutes.
4. BRET Measurement (Day 3) a. Prepare the coelenterazine h substrate solution by diluting the stock to a final concentration of 5 µM in the assay buffer. Protect this solution from light. b. Set up the plate reader to measure luminescence at two wavelengths:
- Donor Emission: ~485 nm (e.g., 485 ± 20 nm filter)
- Acceptor Emission: ~530 nm (e.g., 530 ± 20 nm filter) c. Add 10 µL of the 5 µM coelenterazine h solution to each well. d. Immediately begin reading the plate. Measure luminescence from each well sequentially for 1-2 seconds per well. Readings are typically stable for 10-20 minutes after substrate addition.
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the light intensity measured at the acceptor emission wavelength by the light intensity measured at the donor emission wavelength.
-
BRET Ratio = Emission at 530 nm / Emission at 485 nm[7]
-
-
Calculate the Net BRET Ratio: Subtract the average BRET ratio from the control wells (cells expressing only the donor plasmid, ACKR3-Rluc, treated with vehicle) from the raw BRET ratio of all other wells. This corrects for background signal.[7]
-
Net BRET = BRET Ratio (Sample) - BRET Ratio (Donor-only control)
-
-
Generate Dose-Response Curve: Plot the Net BRET ratio against the logarithm of the this compound concentration.
-
Determine EC₅₀: Fit the dose-response curve using a non-linear regression model, such as a four-parameter sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism). This will allow for the determination of the EC₅₀ (the concentration of agonist that gives half-maximal response).
References
- 1. This compound ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of VUF11207 in the Investigation of Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective agonist for the C-X-C chemokine receptor 7 (CXCR7).[1][2] Emerging research has highlighted its significant role in the negative regulation of osteoclast differentiation, the process of forming bone-resorbing cells. By acting as an inhibitor of the C-X-C motif chemokine ligand 12 (CXCL12)/C-X-C chemokine receptor 4 (CXCR4) signaling axis, this compound presents a valuable pharmacological tool for studying the molecular mechanisms governing osteoclastogenesis and for exploring potential therapeutic strategies for bone disorders characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro studies of osteoclast differentiation.
Mechanism of Action
This compound exerts its inhibitory effect on osteoclast differentiation primarily by activating CXCR7, which in turn antagonizes the pro-osteoclastogenic effects of the CXCL12/CXCR4 pathway.[1][3] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can upregulate the expression of CXCL12.[1] CXCL12 then binds to its receptor CXCR4 on osteoclast precursors, enhancing the signaling cascades induced by key osteoclastogenic cytokines, Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Tumor Necrosis Factor-alpha (TNF-α).[1][4] This potentiation leads to increased differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
This compound, by activating CXCR7, disrupts this synergistic effect. The activation of CXCR7 by this compound leads to a reduction in the phosphorylation of Extracellular signal-regulated kinase (Erk), a critical downstream signaling molecule in the RANKL and TNF-α pathways.[1][3] This dampening of Erk signaling ultimately results in the suppression of osteoclast formation and function.
Data Presentation
The following tables summarize the quantitative effects of this compound on osteoclast differentiation as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound on Osteoclast Differentiation
| Cell Type | Treatment Conditions | This compound Concentration | Outcome Measure | Result | Reference |
| Mouse Osteoclast Precursors | M-CSF (100 ng/mL) + RANKL (50 ng/mL) + CXCL12 (100 ng/mL) | 100 ng/mL (0.17 nM) | Number of TRAP-positive multinucleated cells | Significant decrease compared to treatment without this compound | [1][5][6] |
| Mouse Osteoclast Precursors | M-CSF (100 ng/mL) + TNF-α (20 ng/mL) + CXCL12 (100 ng/mL) | 100 ng/mL (0.17 nM) | Number of TRAP-positive multinucleated cells | Significant decrease compared to treatment without this compound | [1] |
Table 2: In Vivo Efficacy of this compound on Osteoclastogenesis and Bone Resorption
| Animal Model | Treatment | This compound Dosage | Outcome Measures | Result | Reference |
| LPS-induced bone resorption in mice | Subcutaneous injection for 5 days | 100 µ g/day | Number of TRAP-positive osteoclasts in calvariae | Significant reduction compared to LPS alone | [1][2][5] |
| LPS-induced bone resorption in mice | Subcutaneous injection for 5 days | 100 µ g/day | Bone resorption area in calvariae | Significant reduction compared to LPS alone | [1][2][5] |
| LPS-induced bone resorption in mice | Subcutaneous injection for 5 days | 100 µ g/day | mRNA expression of RANKL and TNF-α in calvariae | Significant suppression compared to LPS alone | [1][2] |
Experimental Protocols
In Vitro Osteoclast Differentiation Assay Using this compound
This protocol describes the induction of osteoclast differentiation from mouse bone marrow-derived macrophages (BMMs) and the assessment of the inhibitory effect of this compound.
Materials:
-
This compound (fumarate salt)
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
Recombinant mouse TNF-α (optional)
-
Recombinant mouse CXCL12
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Bone marrow cells isolated from mice
-
Tissue culture plates (96-well and 24-well)
Procedure:
-
Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs):
-
Euthanize mice and aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with Alpha-MEM.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Culture the bone marrow cells in Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
On day 3, harvest the adherent BMMs by gentle scraping or using a cell detachment solution.
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells for 5 days in osteoclast differentiation medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 100 ng/mL M-CSF, and 50 ng/mL RANKL.
-
To study the effect of this compound in an inflammatory context, add 100 ng/mL CXCL12 and/or 20 ng/mL TNF-α to the differentiation medium.
-
Prepare the following treatment groups (in triplicate):
-
Control (M-CSF only)
-
RANKL + M-CSF
-
RANKL + M-CSF + CXCL12
-
RANKL + M-CSF + CXCL12 + this compound (100 ng/mL)
-
(Optional) TNF-α + M-CSF + CXCL12
-
(Optional) TNF-α + M-CSF + CXCL12 + this compound (100 ng/mL)
-
-
Change the medium every 2-3 days with fresh medium containing the respective factors.
-
-
TRAP Staining and Analysis:
-
After 5 days of culture, fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with PBS.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei).
-
Count the number of osteoclasts per well under a light microscope.
-
Visualizations
Signaling Pathway of this compound in Osteoclast Differentiation
Caption: this compound inhibits osteoclast differentiation via CXCR7.
Experimental Workflow for In Vitro Osteoclast Differentiation Assay
Caption: Workflow for assessing this compound's effect on osteoclastogenesis.
Logical Relationship of this compound's Inhibitory Action
References
- 1. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
VUF11207 for In Vivo Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective small-molecule agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as the atypical chemokine receptor 3 (ACKR3). CXCR7 is increasingly recognized for its significant role in cancer progression, including tumor growth, metastasis, and angiogenesis.[1][2][3][4] It is a high-affinity receptor for the chemokine CXCL12, a key signaling molecule in the tumor microenvironment. Unlike the canonical CXCL12 receptor CXCR4, CXCR7 primarily signals through the β-arrestin pathway and does not activate G-proteins.[1] The overexpression of CXCR7 in various cancer types has made it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview of the current understanding of this compound and its potential application in in vivo cancer models. While direct studies of this compound in in vivo cancer models are not yet extensively published, this document extrapolates from existing data on this compound in other in vivo models and the broader understanding of CXCR7's role in oncology to provide detailed hypothetical protocols and a strong rationale for its investigation as a cancer therapeutic.
Rationale for Targeting CXCR7 with this compound in Cancer
The CXCL12/CXCR4/CXCR7 axis is a critical pathway in tumor biology. While CXCR4 has been the traditional focus of drug development, CXCR7 has emerged as a key modulator of this signaling network.
Key Roles of CXCR7 in Cancer:
-
Tumor Growth and Proliferation: Overexpression of CXCR7 has been shown to promote the growth of breast and lung tumors in mouse models.[2]
-
Metastasis: CXCR7 expression is linked to enhanced cancer cell migration and invasion, contributing to metastatic spread.[3]
-
Angiogenesis: CXCR7 is expressed on tumor-associated blood vessels and plays a role in the formation of new vasculature to support tumor growth.[2]
-
Modulation of CXCR4 Signaling: CXCR7 can act as a scavenger for CXCL12, thereby modulating the signaling of CXCR4. It can also form heterodimers with CXCR4, altering its signaling properties.[3]
Given that this compound is a potent CXCR7 agonist, its application in cancer models could be aimed at over-stimulating and subsequently inducing the internalization and degradation of the receptor, effectively desensitizing the cancer cells to CXCL12 signaling through this pathway. This could lead to a reduction in tumor growth and metastasis.
Quantitative Data Summary
As of the latest literature review, there is a lack of published quantitative data on the efficacy of this compound in in vivo cancer models. The following table summarizes the known biological activity of this compound and provides a basis for its proposed use.
| Compound | Target | Activity | EC50 | In Vivo Model (Non-Cancer) | Key Findings in Non-Cancer In Vivo Model |
| This compound | CXCR7 (ACKR3) | Agonist | 1.6 nM | LPS-induced bone resorption in mice | Subcutaneous administration reduced osteoclastogenesis and bone resorption.[5] |
Signaling Pathway
The following diagram illustrates the signaling pathway of CXCR7 upon activation by its ligand CXCL12 or an agonist like this compound.
Caption: this compound activates CXCR7, leading to β-arrestin recruitment and subsequent receptor internalization.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the use of this compound in preclinical in vivo cancer models. These are based on a published study using this compound in a non-cancer mouse model and standard practices for in vivo cancer research.[5]
Protocol 1: Subcutaneous Xenograft Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
This compound fumarate (B1241708) (Tocris Bioscience or equivalent)
-
Human cancer cell line with confirmed CXCR7 expression (e.g., breast, lung, or pancreatic cancer cell lines)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Vehicle (e.g., sterile PBS with 0.1% DMSO and 1% Tween 80)
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Matrigel can be mixed 1:1 with the cell suspension to improve tumor take rate.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer vehicle solution.
-
Group 2 (this compound - Low Dose): Administer this compound at a starting dose of 1 mg/kg.
-
Group 3 (this compound - High Dose): Administer this compound at a starting dose of 10 mg/kg.
-
Note: A dose-finding study is highly recommended to determine the optimal and maximum tolerated dose.
-
-
Drug Administration:
-
Based on the non-cancer in vivo study, subcutaneous administration is a viable route.[5]
-
Prepare fresh solutions of this compound in the vehicle on each day of treatment.
-
Administer the assigned treatment via subcutaneous injection at a site distant from the tumor, once daily for 21 consecutive days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, immunohistochemistry for CXCR7 and proliferation markers like Ki-67).
-
Protocol 2: Orthotopic Metastasis Model
Objective: To assess the effect of this compound on primary tumor growth and metastasis in an orthotopic cancer model.
Materials:
-
As in Protocol 1, with the addition of a luciferase-expressing cancer cell line for bioluminescent imaging.
-
Bioluminescent imaging system (e.g., IVIS).
-
D-luciferin substrate.
Procedure:
-
Orthotopic Implantation:
-
Surgically implant luciferase-expressing cancer cells into the relevant organ (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).
-
-
Treatment and Monitoring:
-
Initiate treatment with this compound as described in Protocol 1 once primary tumors are established, as confirmed by bioluminescent imaging.
-
Monitor primary tumor growth and metastatic dissemination to distant organs (e.g., lungs, liver) weekly using bioluminescent imaging. Quantify the bioluminescent signal.
-
-
Endpoint Analysis:
-
At the study endpoint, perform ex vivo bioluminescent imaging of excised organs to confirm and quantify metastatic burden.
-
Process tissues for histological confirmation of metastases.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of this compound in a cancer model.
Caption: Workflow for in vivo evaluation of this compound in a mouse cancer model.
Conclusion
This compound presents a valuable tool for investigating the role of CXCR7 in cancer biology. While its direct application as an anti-cancer agent in in vivo models is yet to be fully explored and documented, the strong rationale for targeting CXCR7 suggests that such studies are a logical and promising next step. The protocols and information provided herein offer a solid foundation for researchers to design and conduct rigorous preclinical evaluations of this compound in various cancer models. Careful dose-finding studies and thorough pharmacokinetic and pharmacodynamic analyses will be crucial for the successful translation of these preclinical findings.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Overexpression of CXCR7 accelerates tumor growth and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF11207 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and selective synthetic agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1][2] Unlike typical chemokine receptors that signal through G proteins, ACKR3 exhibits biased agonism, primarily signaling through the β-arrestin pathway upon activation.[3][4] This unique signaling mechanism makes this compound a valuable tool for studying the specific roles of ACKR3 in various physiological and pathological processes, including cell migration and chemotaxis. These application notes provide detailed protocols for utilizing this compound in common chemotaxis assays and an overview of its signaling pathway.
Mechanism of Action
This compound binds to ACKR3 with high affinity (pKi of 8.1), inducing the recruitment of β-arrestin-2 (pEC50 of 8.8) and subsequent receptor internalization (pEC50 of 7.9).[1][2] This activation of the β-arrestin pathway, independent of G-protein coupling, can influence cell migration.[3] While ACKR3 activation by itself may not always induce robust chemotaxis, it can modulate the chemotactic response to other stimuli and play a role in guiding cell movement.[5][6]
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound in cell migration and chemotaxis assays.
| Cell Type | Assay Type | This compound Concentration | Observed Effect | Reference |
| Laryngotracheal Stenosis (LTS) derived fibroblasts | Wound Healing Assay | 10 nM and 100 nM | Increased wound closure at 48 hours compared to control. | [7] |
| Laryngotracheal Stenosis (LTS) derived fibroblasts | Transwell Migration Assay | 10 nM and 100 nM | Significantly increased percentage of migrated cells compared to control. | [7] |
| Chinese Hamster Ovary (CHO) cells co-expressing CXCR4 and ACKR3 | Wound Healing Assay | Not specified | Increased cell front velocity in the presence of CXCL12. | [8] |
| Washed human platelets | Aggregometry | 100 µM | Attenuated CXCL12-induced platelet aggregation. | [9] |
Signaling Pathway
Activation of ACKR3 by this compound initiates a signaling cascade that is predominantly mediated by β-arrestin. Upon ligand binding, the receptor conformation changes, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation event serves as a docking site for β-arrestin-2. β-arrestin then acts as a scaffold protein, recruiting various downstream signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, and the PI3K/Akt pathway.[10][11][12] This signaling can ultimately influence gene expression and cellular processes like migration.
Experimental Protocols
Protocol 1: Boyden Chamber / Transwell Chemotaxis Assay
This assay is a widely used method to quantify the chemotactic response of cells to a chemoattractant, such as this compound.[13][14][15][16]
Materials:
-
Boyden chamber apparatus or Transwell® inserts (select pore size appropriate for your cell type)[1]
-
Cell culture medium
-
Fetal Bovine Serum (FBS) or other chemoattractant as a positive control
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)[17]
-
Cells of interest
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM or other fluorescent dye for cell labeling (optional, for quantification)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope with imaging system
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours prior to the assay by culturing in a serum-free or low-serum medium. This minimizes basal migration and enhances the response to chemoattractants.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
-
Assay Setup:
-
Pre-warm the Boyden chamber or plate with Transwell® inserts to 37°C.
-
In the lower chamber, add the chemoattractant solution. This can be:
-
Negative Control: Serum-free medium.
-
Positive Control: Medium with a known chemoattractant (e.g., 10% FBS).
-
Test Condition: Medium containing various concentrations of this compound. It is recommended to perform a dose-response curve.
-
-
Carefully place the Transwell® insert into the well, ensuring no air bubbles are trapped beneath the membrane.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 4-24 hours). Incubation time should be optimized to allow for migration without cell proliferation significantly affecting the results.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells with a suitable stain (e.g., 0.1% Crystal Violet for 15 minutes).
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each condition. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Alternatively, for fluorescently labeled cells, migrated cells can be quantified by measuring the fluorescence intensity in the lower chamber after cell lysis.
-
Protocol 2: Scratch (Wound Healing) Assay
This assay is a straightforward method to assess collective cell migration in a two-dimensional context.[9][18][19][20]
Materials:
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
This compound
-
Cells of interest
-
Mitomycin C (optional, to inhibit cell proliferation)
-
Sterile p200 or p1000 pipette tip or a cell scraper
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile pipette tip to create a straight "scratch" or "wound" through the center of the monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
(Optional) To ensure that wound closure is due to migration and not cell proliferation, pre-treat the cells with Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the scratch.
-
-
Image Acquisition:
-
Immediately after creating the scratch and adding the treatment (time 0), capture images of the scratch in predefined locations in each well using a microscope.
-
Continue to capture images of the same locations at regular intervals (e.g., every 4, 8, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all conditions.
-
Calculate the rate of wound closure or the percentage of wound closure at each time point relative to the initial scratch area.
-
Compare the rate of migration between the this compound-treated groups and the control group.
-
Conclusion
This compound serves as a critical research tool for elucidating the specific functions of the atypical chemokine receptor ACKR3. Its ability to selectively activate the β-arrestin pathway allows for the dissection of G-protein-independent signaling in cell migration. The protocols provided herein offer standardized methods for investigating the effects of this compound on chemotaxis. Careful optimization of experimental conditions, such as cell type, this compound concentration, and incubation time, is essential for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 20. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 Protocol for Receptor Internalization Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a potent and specific synthetic agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1][2] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G protein pathways. Instead, upon agonist binding, it predominantly recruits β-arrestin, leading to receptor internalization and subsequent signaling events.[2][3][4] This characteristic makes this compound a valuable tool for studying β-arrestin-mediated signaling and receptor trafficking. Furthermore, this compound has been shown to induce the internalization and degradation of both ACKR3 and the related C-X-C chemokine receptor type 4 (CXCR4), particularly when they form heterodimers. This highlights its potential as a therapeutic agent in contexts where both receptors are implicated, such as cancer and inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in receptor internalization studies, focusing on β-arrestin recruitment and direct measurement of receptor internalization by flow cytometry.
Data Presentation
The following table summarizes the quantitative data for this compound activity on ACKR3.
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| pKi | 8.1 | ACKR3 (CXCR7) | Radioligand Binding | - | [2] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | ACKR3 (CXCR7) | BRET Assay | HEK293 | [2] |
| EC50 (β-arrestin2 recruitment) | 1.6 nM | ACKR3 (CXCR7) | BRET Assay | HEK293 | [1] |
| pEC50 (Internalization) | 7.9 | ACKR3 (CXCR7) | Cellular Assay | HEK293 | [2] |
Signaling Pathway
The binding of this compound to ACKR3 initiates a signaling cascade that is independent of G protein activation. The primary pathway involves the recruitment of β-arrestin to the receptor, which in turn mediates receptor desensitization and internalization through clathrin-coated pits. This process is crucial for the receptor's function as a scavenger for its endogenous ligand, CXCL12.
Experimental Protocols
β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol is designed to quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Materials:
-
HEK293 cells co-expressing ACKR3 fused to a Renilla luciferase (Rluc) variant and β-arrestin2 fused to a fluorescent protein (e.g., YFP).
-
This compound (fumarate salt)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
White, opaque 96-well microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the BRET constructs in appropriate cell culture medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into white, opaque 96-well microplates at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Ligand Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add 90 µL of assay buffer to each well. c. Add 10 µL of the this compound serial dilutions to the respective wells. Include a vehicle control (assay buffer only). d. Incubate the plate at 37°C for 30-60 minutes.
-
Substrate Addition: Add coelenterazine h to each well to a final concentration of 5 µM.
-
Measurement: Immediately after substrate addition, measure the luminescence signal at two wavelengths (e.g., for Rluc8/YFP pair: 475 nm for the donor and 530 nm for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Receptor Internalization Assay by Flow Cytometry
This protocol measures the change in cell surface expression of ACKR3 following treatment with this compound.
Materials:
-
Cells expressing tagged ACKR3 (e.g., HA-tagged or FLAG-tagged)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody against the receptor tag (e.g., anti-HA or anti-FLAG)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding: Culture cells expressing tagged ACKR3 and seed them into 12-well plates. Allow them to adhere and grow to 80-90% confluency.
-
Ligand Treatment: a. Prepare different concentrations of this compound in serum-free medium. A suggested concentration range is 1 nM to 1 µM. b. Wash the cells once with PBS. c. Add the this compound solutions to the cells and incubate at 37°C for a specified time (e.g., 30, 60, or 120 minutes). Include an untreated control.
-
Cell Detachment: a. Wash the cells twice with cold PBS to stop the internalization process. b. Detach the cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.
-
Antibody Staining: a. Resuspend the cells in cold FACS buffer. b. Add the primary antibody against the receptor tag at the manufacturer's recommended dilution. c. Incubate on ice for 1 hour. d. Wash the cells three times with cold FACS buffer. e. Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody. f. Incubate on ice for 30-45 minutes in the dark. g. Wash the cells three times with cold FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in 300-500 µL of FACS buffer. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of receptor on the cell surface. Calculate the percentage of internalization as follows: % Internalization = (1 - (MFI of treated cells / MFI of untreated cells)) * 100
Experimental Workflow
The following diagram illustrates the general workflow for a receptor internalization study using this compound.
References
Application Notes and Protocols: VUF11207 in Combination with Anti-PD-L1 Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of VUF11207, a selective CXCR7 agonist, in combination with anti-PD-L1 checkpoint blockade in the context of glioblastoma (GBM). This compound leverages a unique mechanism to remodel the tumor microenvironment, thereby enhancing the efficacy of immunotherapy. These protocols are intended to guide researchers in preclinical studies to further explore this promising therapeutic strategy.
The chemokine receptor CXCR7 (also known as ACKR3) is an atypical receptor for the chemokine CXCL12. In glioblastoma, the interaction between tumor cells and glioblastoma-associated macrophages (GAMs) fosters an immunosuppressive tumor microenvironment, often rendering immunotherapies ineffective.[1][2][3] CXCL12 secreted in the tumor microenvironment promotes the pro-tumorigenic characteristics of macrophages and upregulates PD-L1 expression on these immune cells.[1][2][3] this compound, by activating CXCR7 on glioblastoma cells, acts as a negative regulator of CXCL12 expression.[1][2][3] This reduction in CXCL12 leads to a decrease in PD-L1 expression on GAMs and an increase in the infiltration of cytotoxic CD8+ T cells into the tumor, thus reversing immunosuppression and potentiating the anti-tumor effects of anti-PD-L1 antibodies.[1][2][3]
Data Presentation
In Vivo Efficacy of this compound and Anti-PD-L1 Combination Therapy in a GL261 Glioblastoma Mouse Model
| Treatment Group | Median Survival (days) | Long-Term Survival (44 days post-implantation) | Key Histological Findings |
| Control (PBS/IgG) | 18 | 0% | High CXCL12 and PD-L1 expression, low CD8+ T cell infiltration |
| This compound (10 mg/kg) | 20 | Not specified | Reduced CXCL12 and PD-L1 expression, increased CD8+ T cell infiltration |
| Anti-PD-L1 | 19 | Not specified | Increased CD8+ T cell infiltration |
| This compound + Anti-PD-L1 | 28 | 40% (2 out of 5 mice were tumor-free or had small tumors with high CD8+ T cell infiltration) | Significantly reduced CXCL12 and PD-L1 expression, significantly increased CD8+ T cell infiltration |
Data synthesized from a study utilizing an orthotopic GL261 glioblastoma mouse model.[4]
Signaling Pathways and Experimental Workflows
References
- 1. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of VUF11207 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 is a small molecule agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2][3][4] Unlike typical chemokine receptors that signal through G-proteins, CXCR7 primarily signals through the β-arrestin pathway.[1] CXCR7 and its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][5] this compound has been instrumental as a research tool to elucidate the function of CXCR7 in these processes. These application notes provide an overview of the experimental use of this compound in inflammation research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound is a potent and selective agonist of CXCR7.[3][4] Upon binding to CXCR7, this compound induces the recruitment of β-arrestin-2 and subsequent receptor internalization.[1][3][4] This activation of the β-arrestin pathway can lead to the phosphorylation of downstream effectors such as ERK1/2 and Akt.[3][4] Notably, CXCR7 can form heterodimers with CXCR4, another receptor for CXCL12.[3][4][6] this compound has been shown to promote the formation of CXCR4/CXCR7 heterodimers, which can modulate CXCL12/CXCR4-mediated signaling and cellular functions, such as platelet activation.[6][7] Through these mechanisms, this compound can influence inflammatory responses by affecting cell migration, proliferation, and cytokine production.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| pEC50 | 8.3 ± 0.1 ((R)-enantiomer) | Not specified | [¹²⁵I] CXCL12 displacement | [8] |
| pEC50 | 7.7 ± 0.1 ((S)-enantiomer) | Not specified | [¹²⁵I] CXCL12 displacement | [8] |
| EC50 | 111 nM (for a related compound C23) | Platelets | Inhibition of platelet activation | [6] |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Model System | This compound Concentration/Dose | Observed Effect | Key Findings | Reference |
| LPS-induced osteoclastogenesis and bone resorption in mice | Not specified | Reduced osteoclastogenesis and bone resorption | Inhibited CXCL12 enhancement of RANKL- and TNF-α-induced osteoclastogenesis. | [2] |
| Angiotensin II-induced adventitial remodeling in mice | Not specified | Potentiated adventitial thickening and fibrosis | Aggravated AngII-induced inflammation, proliferation, and migration in adventitial fibroblasts. | [5] |
| Human platelet aggregation | 100 µM | Significantly inhibited CXCL12-induced platelet aggregation. | Promoted CXCR4/ACKR3 heterodimerization, attenuating CXCL12/CXCR4 signaling. | [7] |
| Thrombus formation under flow | 100 µM | Substantially reduced CXCL12-dependent thrombus formation. | Associated with a reduction of platelet function in response to CXCL12. | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CXCL12-Induced Platelet Aggregation
This protocol is adapted from studies investigating the effect of this compound on platelet function.[6][7]
Objective: To assess the ability of this compound to inhibit platelet aggregation induced by CXCL12.
Materials:
-
This compound (Merck)
-
Recombinant human CXCL12
-
Isolated human platelets
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
-
10% Donkey serum
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood using standard laboratory procedures. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubation with this compound: Pre-incubate the isolated platelets with this compound (e.g., 100 µM) or a vehicle control for 15 minutes at 37°C.
-
Induction of Aggregation: Add CXCL12 (e.g., 1 µg/mL) to the platelet suspension to induce aggregation.
-
Measurement of Aggregation: Monitor platelet aggregation using a light aggregometer for a specified period (e.g., 10 minutes).
-
Data Analysis: Quantify the extent of platelet aggregation and compare the results between this compound-treated and control groups. Express the inhibition as a percentage of the CXCL12-induced aggregation.
Protocol 2: In Vivo Model of LPS-Induced Osteoclastogenesis and Bone Resorption in Mice
This protocol is based on a study investigating the effects of a CXCR7 agonist on LPS-induced bone loss.[2]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory bone loss.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
8-week-old male C57BL/6J mice
-
Micro-computed tomography (µCT) scanner
-
Histology equipment and reagents (e.g., for TRAP staining)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Experimental Groups: Divide the mice into the following groups:
-
Control (vehicle injection)
-
LPS alone
-
LPS + this compound
-
-
Injections: On day 0, subcutaneously inject LPS over the calvariae of the mice in the LPS and LPS + this compound groups. Administer this compound (dose to be optimized) to the treatment group.
-
Monitoring: Monitor the health and body weight of the mice daily.
-
Sacrifice and Tissue Collection: At a predetermined endpoint (e.g., day 7), euthanize the mice and collect the calvariae.
-
µCT Analysis: Analyze the calvariae using a µCT scanner to quantify bone resorption area.
-
Histological Analysis: Process the calvariae for histology. Perform tartrate-resistant acid phosphatase (TRAP) staining to identify and count osteoclasts.
-
Data Analysis: Compare the bone resorption area and osteoclast number between the different experimental groups.
Mandatory Visualization
Caption: this compound signaling pathway via the CXCR7 receptor.
Caption: Workflow for in vivo LPS-induced bone resorption model.
Caption: this compound's modulation of platelet function.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing VUF11207 concentration for cell-based experiments
Welcome to the technical support center for VUF11207, a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist that specifically binds to and activates the ACKR3/CXCR7 receptor. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to induce calcium mobilization. Instead, its activation by this compound leads to the recruitment of β-arrestin-2. This interaction triggers receptor internalization and modulates downstream signaling pathways, such as the MAPK/ERK pathway. This compound can also influence the signaling of the CXCR4 receptor by promoting the formation of CXCR4/ACKR3 heterodimers.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell type, assay format, and experimental endpoint. Based on published data, a concentration range of 1 nM to 1 µM is a good starting point for most applications. For β-arrestin recruitment assays, the EC50 has been reported to be in the low nanomolar range (approximately 1.6 nM in HEK293 cells). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. For cell-based experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Q4: What are the known off-target effects of this compound?
This compound is known to be a selective agonist for ACKR3/CXCR7. However, as with any small molecule, the possibility of off-target effects cannot be entirely excluded, especially at high concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and, if possible, a negative control compound with a similar chemical structure but no activity at ACKR3. Additionally, using the lowest effective concentration of this compound as determined by a dose-response curve can help minimize potential off-target effects.
Troubleshooting Guides
Issue 1: No or low signal in a β-arrestin recruitment assay (e.g., BRET, FRET, or enzyme complementation).
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with this compound, typically ranging from 0.1 nM to 10 µM, to determine the optimal concentration for your cell line and assay system. The EC50 for β-arrestin recruitment is in the low nanomolar range, but this can vary between cell types.
-
-
Possible Cause 2: Low expression of ACKR3/CXCR7 in the cells.
-
Solution: Verify the expression of ACKR3 in your cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line known to express high levels of ACKR3 or transiently transfecting your cells with an ACKR3 expression vector.
-
-
Possible Cause 3: Inefficient assay setup.
-
Solution: Ensure that your assay components (e.g., tagged β-arrestin and receptor constructs) are correctly expressed and functional. Optimize incubation times and reading parameters for your specific assay platform. Include a positive control, such as the natural ligand CXCL12, to validate the assay's performance.
-
Issue 2: High background or variability in a receptor internalization assay.
-
Possible Cause 1: Non-specific binding of antibodies or fluorescent ligands.
-
Solution: If using an antibody-based detection method, ensure the antibody is specific for the extracellular domain of ACKR3 and use an appropriate isotype control. Optimize the antibody concentration and washing steps to reduce background. If using a fluorescently labeled ligand, include a competition experiment with an unlabeled ligand to demonstrate specific binding.
-
-
Possible Cause 2: Cell health and handling issues.
-
Solution: Ensure cells are healthy and not overly confluent, as this can affect receptor expression and internalization. Handle cells gently during the assay to avoid inducing non-specific endocytosis.
-
-
Possible Cause 3: Issues with the detection method (e.g., flow cytometry, confocal microscopy).
-
Solution: For flow cytometry, properly set up compensation and gating strategies to exclude dead cells and debris. For microscopy, optimize imaging parameters and use appropriate controls for background subtraction.
-
Issue 3: Inconsistent results in cell migration assays.
-
Possible Cause 1: Suboptimal this compound concentration for chemoattraction.
-
Solution: The relationship between agonist concentration and cell migration often follows a bell-shaped curve (chemotactic response). Perform a full dose-response curve to identify the optimal chemotactic concentration of this compound for your cells.
-
-
Possible Cause 2: Issues with the transwell insert or extracellular matrix coating.
-
Solution: Ensure the pore size of the transwell insert is appropriate for your cell type. If performing an invasion assay, the thickness and composition of the extracellular matrix coating should be optimized and consistent across experiments.
-
-
Possible Cause 3: Cell density and incubation time.
-
Solution: Optimize the number of cells seeded into the upper chamber and the incubation time to achieve a measurable but not oversaturated migration response.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Assay Type | Cell Line | Value | Reference |
| pKi | Radioligand Binding | HEK293 | 8.1 | [1] |
| EC50 | β-arrestin2 Recruitment (BRET) | HEK293T | 1.6 nM | [1] |
| pEC50 | β-arrestin2 Recruitment | HEK293T | 8.8 | [2] |
| pEC50 | Receptor Internalization | HEK293 | 7.9 | [2] |
Experimental Protocols
β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a general method for measuring this compound-induced β-arrestin recruitment to ACKR3 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Expression vectors for ACKR3 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
White, opaque 96-well microplates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ACKR3-Rluc and β-arrestin-2-YFP expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Plating for Assay: 24 hours post-transfection, detach the cells and seed them into a white, opaque 96-well plate at a density of approximately 50,000 cells per well. Allow the cells to attach for at least 6 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS). Include a vehicle control (DMSO).
-
Stimulation: Carefully remove the culture medium from the wells and replace it with the this compound dilutions or vehicle control.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well at the final recommended concentration.
-
Signal Detection: Immediately after adding the substrate, measure the luminescence at two different wavelengths (one for the donor and one for the acceptor) using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Receptor Internalization Assay (Flow Cytometry-based)
This protocol provides a method to quantify this compound-induced internalization of ACKR3 using flow cytometry.
Materials:
-
Cells expressing ACKR3 (e.g., MDA-MB-231 or transfected HEK293)
-
Primary antibody targeting an extracellular epitope of ACKR3
-
Fluorescently labeled secondary antibody
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Stimulation: Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes) at 37°C to induce receptor internalization.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Primary Antibody Staining: Resuspend the cells in cold FACS buffer containing the primary antibody against ACKR3. Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cells in cold FACS buffer containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of ACKR3 remaining on the cell surface.
-
Data Analysis: Calculate the percentage of receptor internalization relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound signaling pathway through ACKR3/CXCR7.
Caption: General experimental workflow for this compound cell-based assays.
References
Technical Support Center: VUF11207 Internalization Assays
Welcome to the technical support center for VUF11207 internalization assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in internalization assays?
A1: this compound is a small molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3/CXCR7). It is a valuable tool for studying the pharmacology and cellular function of this receptor. Internalization assays using this compound are performed to understand how this agonist modulates ACKR3 trafficking, signaling, and its potential as a therapeutic agent. These assays can quantify the translocation of the receptor from the cell surface into the cell's interior upon agonist binding.
Q2: What is the general mechanism of this compound-induced ACKR3 internalization?
A2: this compound binding to ACKR3 induces a conformational change in the receptor, which promotes the recruitment of β-arrestin proteins.[1][2] This is a key step in the process of receptor desensitization and internalization. The ACKR3/β-arrestin complex is then targeted to clathrin-coated pits for endocytosis, moving the receptor from the plasma membrane into intracellular vesicles.[2]
Q3: Can this compound affect other receptors?
A3: this compound is selective for ACKR3. However, ACKR3 can form heterodimers with the chemokine receptor CXCR4.[3][4] When co-expressed, this compound can induce the internalization and subsequent degradation of both ACKR3 and CXCR4, highlighting its potential as a dual-targeting agent in certain contexts.[4]
Q4: Are there fluorescently labeled versions of this compound available?
A4: Yes, fluorescently labeled derivatives of this compound have been synthesized and are used in various pharmacological assays, including binding and cellular imaging studies.[5] These fluorescent probes allow for direct visualization of the ligand and its interaction with the receptor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence of this compound or other compounds in the assay. - Non-specific binding of the fluorescent probe to cells or plasticware. | - Run a control with the compound alone (no cells) to measure its intrinsic fluorescence. - Include a control with a non-fluorescent competitor to determine specific binding. - Use high-quality, low-binding plates. - Optimize washing steps to remove unbound probe. |
| Low or No Internalization Signal | - Low expression of ACKR3 on the cell surface. - Inactive this compound. - Suboptimal assay conditions (time, temperature, concentration). - Issues with the detection method (e.g., antibody, fluorescent probe). | - Verify ACKR3 expression using a validated method (e.g., flow cytometry, Western blot). - Confirm the activity of this compound using a reference assay (e.g., β-arrestin recruitment). - Perform a time-course and dose-response experiment to determine optimal conditions. - Validate the detection reagents and instrument settings. |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in the microplate. - Cell health issues. | - Ensure a uniform single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with a buffer. - Monitor cell viability and morphology. |
| Unexpected Internalization Kinetics | - Heterodimerization with other receptors (e.g., CXCR4) affecting the trafficking pathway. - Cell-type specific differences in internalization machinery. | - Investigate the expression of potential interacting partners like CXCR4. - Compare results across different cell lines to understand cell-type dependency. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its derivatives in internalization and related assays.
| Compound | Assay Type | Parameter | Value | Cell Line |
| This compound | ELISA Internalization | EC50 | 14.1 nM | - |
| This compound | β-arrestin Recruitment | EC50 | 1.6 nM | HEK293-CXCR7 |
| Fluorescent this compound Derivative 1 | NanoBRET Binding | pKd | 7.8 | HEK293G_NLuc-ACKR3 |
| Fluorescent this compound Derivative 2 | NanoBRET Binding | pKd | 7.2 | HEK293G_NLuc-ACKR3 |
| Fluorescent this compound Derivative 3 | NanoBRET Binding | pKd | 6.8 | HEK293G_NLuc-ACKR3 |
Experimental Protocols
This compound-Induced ACKR3 Internalization Measured by Flow Cytometry
This protocol describes a method to quantify the reduction of cell surface ACKR3 levels upon this compound stimulation.
Materials:
-
Cells expressing ACKR3 (e.g., transfected HEK293 or a relevant cancer cell line)
-
This compound
-
Primary antibody specific for an extracellular epitope of ACKR3
-
Fluorescently labeled secondary antibody
-
Flow cytometer
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Starve cells in serum-free media for 1-2 hours before the assay.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time at 37°C.
-
Wash cells with ice-cold assay buffer to stop internalization.
-
Incubate cells with the primary anti-ACKR3 antibody on ice for 1 hour.
-
Wash cells to remove unbound primary antibody.
-
Incubate cells with the fluorescently labeled secondary antibody on ice, protected from light.
-
Wash cells to remove unbound secondary antibody.
-
Resuspend cells and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Calculate the percentage of internalization relative to the vehicle-treated control.
Visualizing ACKR3 Internalization with a Fluorescent this compound Probe
This protocol allows for the direct visualization of ACKR3 internalization using confocal microscopy.
Materials:
-
Cells expressing ACKR3
-
Fluorescently labeled this compound derivative
-
Confocal microscope
-
Glass-bottom imaging plates
-
Live-cell imaging buffer
Procedure:
-
Seed cells on glass-bottom plates and allow them to adhere.
-
Replace culture media with live-cell imaging buffer.
-
Add the fluorescent this compound probe to the cells.
-
Acquire images at different time points using a confocal microscope with appropriate laser lines and filters.
-
Observe the translocation of the fluorescent signal from the cell membrane to intracellular compartments over time.
Visualizations
Caption: this compound-induced ACKR3 internalization pathway.
Caption: Flow cytometry workflow for internalization assay.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VUF11207 BRET Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the VUF11207 compound in Bioluminescence Resonance Energy Transfer (BRET) assays to study β-arrestin recruitment to the CXCR7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a BRET assay?
A1: this compound is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] In a β-arrestin recruitment BRET assay, this compound binds to CXCR7, inducing a conformational change in the receptor. This leads to the recruitment of β-arrestin proteins to the intracellular domains of the receptor.[3][4] CXCR7 is considered a β-arrestin-biased receptor, meaning it preferentially signals through the β-arrestin pathway rather than canonical G protein-mediated pathways.[4][5]
Q2: What is a typical BRET assay setup for monitoring this compound-induced β-arrestin recruitment?
A2: A common setup involves co-expressing a CXCR7 receptor fused to a BRET donor, such as Renilla luciferase (Rluc) or its brighter variant Rluc8, and a β-arrestin protein (commonly β-arrestin-2) fused to a BRET acceptor, like Yellow Fluorescent Protein (YFP) or its variant Venus.[6] Upon stimulation with this compound, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and the emission of light by the acceptor, which is measured as the BRET signal.[7]
Q3: What are the key controls to include in a this compound BRET assay?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound to determine the basal BRET ratio.
-
Positive Control: A known agonist of CXCR7, such as CXCL12, to confirm the responsiveness of the assay system.
-
Negative Control: A non-transfected or mock-transfected cell population to measure background luminescence and fluorescence.
-
Donor-only Control: Cells expressing only the CXCR7-Rluc construct to determine the bleed-through of the donor emission into the acceptor channel.
-
Acceptor-only Control: Cells expressing only the β-arrestin-YFP construct to assess any direct excitation of the acceptor.
Q4: How should I analyze the data from my this compound BRET assay?
A4: The raw data from the BRET reader will be luminescence readings at two different wavelengths (one for the donor and one for the acceptor). The BRET ratio is typically calculated by dividing the acceptor emission by the donor emission.[8] The net BRET is then calculated by subtracting the BRET ratio of the vehicle control from the BRET ratio of the this compound-treated samples. Dose-response curves can be generated by plotting the net BRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal curve to determine the EC50 value.[8]
Troubleshooting Guide
A low signal-to-noise ratio is a common issue in BRET assays. The following sections provide guidance on how to troubleshoot and optimize your this compound β-arrestin recruitment BRET assay.
Problem 1: Low BRET Signal or Small Assay Window
| Potential Cause | Troubleshooting Steps |
| Suboptimal Donor-to-Acceptor Ratio | Perform a donor saturation assay by transfecting a constant amount of the donor construct (CXCR7-Rluc8) with increasing amounts of the acceptor construct (β-arrestin2-Venus). Plot the BRET ratio against the fluorescence-to-luminescence ratio to determine the optimal ratio that gives the maximal signal window. |
| Inefficient BRET Pair | Consider using newer, brighter BRET pairs such as Rluc8 as the donor and Venus or YPet as the acceptor, which have been shown to provide a better signal-to-noise ratio compared to the original Rluc/YFP pair.[9] NanoBRET systems, which utilize the bright NanoLuc luciferase, can also significantly improve the assay window. |
| Low Receptor or β-arrestin Expression | Verify the expression of your fusion constructs via Western blotting or by measuring the total luminescence (for the donor) and fluorescence (for the acceptor). Optimize transfection conditions (e.g., DNA concentration, transfection reagent) to ensure adequate expression levels. |
| Incorrect Fusion Protein Orientation | The positioning of the BRET donor and acceptor tags (N- or C-terminus) on the proteins of interest can impact the distance and orientation between them. If the signal is low, consider re-cloning your constructs with the tags on the alternative terminus. |
| Insufficient Agonist Concentration or Incubation Time | Perform a dose-response experiment with a wide range of this compound concentrations to ensure you are reaching a saturating dose. Also, conduct a time-course experiment to determine the optimal incubation time for maximal β-arrestin recruitment. |
Problem 2: High Background or High Basal BRET Signal
| Potential Cause | Troubleshooting Steps |
| Overexpression of Fusion Proteins | High concentrations of donor and acceptor molecules can lead to random collisions and an increased non-specific BRET signal. Reduce the amount of DNA used for transfection to lower the expression levels of the fusion proteins. |
| Constitutive Receptor Activity | Some GPCRs can exhibit constitutive (agonist-independent) activity, leading to a high basal BRET signal. This can sometimes be mitigated by using cell lines with lower endogenous expression of signaling partners or by optimizing the expression levels of the transfected constructs. |
| Spectral Overlap of Donor and Acceptor | Ensure you are using appropriate filters for your BRET pair to minimize the bleed-through of the donor emission into the acceptor channel. Newer BRET pairs with better spectral separation, like those used in NanoBRET, can also help. |
| Cell Health and Density | Unhealthy or overly confluent cells can contribute to high background. Ensure you are using healthy, sub-confluent cells for your experiments. Optimize cell seeding density to find the best balance between signal and background. |
Quantitative Data Summary
The following table summarizes representative quantitative data for a this compound-induced β-arrestin recruitment assay at the CXCR7 receptor. The data is based on a NanoBiT-based BRET assay, with results normalized to the luminescence signal at the minimal ligand dose.
| Parameter | This compound | CXCL12 (Positive Control) |
| EC50 (β-arrestin 2 recruitment) | ~10 nM | ~1 nM |
| Maximal Response (Normalized) | ~2.5-fold increase over baseline | ~3-fold increase over baseline |
| Assay Window (Signal/Basal) | ~2.5 | ~3.0 |
Note: These are representative values and may vary depending on the specific BRET system, cell line, and experimental conditions used.
Experimental Protocols
β-Arrestin Recruitment BRET Assay Protocol
This protocol outlines the key steps for performing a BRET assay to measure this compound-induced β-arrestin-2 recruitment to CXCR7.
Materials:
-
HEK293 cells (or other suitable cell line)
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Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids: CXCR7-Rluc8 (donor) and β-arrestin-2-Venus (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
This compound stock solution (in DMSO)
-
Coelenterazine h (BRET substrate)
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the CXCR7-Rluc8 and β-arrestin-2-Venus plasmids using your optimized transfection protocol. Include all necessary controls on the same plate.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Replace the cell culture medium with the assay buffer containing the different concentrations of this compound or vehicle.
-
Incubation with Compound: Incubate the plate at 37°C for the predetermined optimal time (e.g., 15-30 minutes).
-
Substrate Addition: Add Coelenterazine h to all wells to a final concentration of 5 µM.
-
BRET Measurement: Immediately read the plate on a BRET-compatible plate reader, measuring the luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~535 nm for Venus).
-
Data Analysis: Calculate the BRET ratio and net BRET as described in the FAQ section.
Visualizations
This compound-Induced CXCR7 Signaling Pathway
Caption: this compound binds to CXCR7, leading to GRK2-mediated phosphorylation and subsequent β-arrestin recruitment and receptor internalization.
BRET Assay Experimental Workflow
Caption: A step-by-step workflow for a this compound β-arrestin recruitment BRET assay.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting a low signal-to-noise ratio in a BRET assay.
References
- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved donor/acceptor BRET couples for monitoring beta-arrestin recruitment to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing VUF11207 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of VUF11207 to prevent its degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and high-affinity small molecule agonist for the C-X-C chemokine receptor 7 (CXCR7), now also known as Atypical Chemokine Receptor 3 (ACKR3).[1] Its primary mechanism of action does not involve G-protein coupling, which is typical for many chemokine receptors. Instead, upon binding to CXCR7, this compound induces the recruitment of β-arrestin2 to the receptor.[2][3][4] This action leads to the subsequent internalization of the CXCR7 receptor.[2][5]
Q2: What are the recommended storage conditions for this compound stock solutions to ensure long-term stability? A2: To prevent degradation, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific temperature conditions.[5] For long-term stability, storage at -80°C is recommended, where it remains stable for up to 6 months.[5] For shorter periods, storage at -20°C is viable for up to 1-3 months.[2][5]
Q3: What is the best practice for preparing working solutions of this compound for experiments? A3: It is highly recommended to prepare working solutions freshly on the day of use, particularly for in vivo experiments.[5] This practice minimizes the risk of degradation that can occur in lower concentration solutions over time. If a stock solution prepared with water is used, it should be filtered and sterilized with a 0.22 μm filter before the preparation of the working solution.[5]
Q4: In which solvents should I dissolve this compound? A4: this compound is soluble in DMSO at concentrations up to 50 mg/mL. For in vivo studies, a common method involves first dissolving the compound in DMSO to create a stock solution, and then using co-solvents to prepare the final working solution. A typical vehicle could consist of DMSO, PEG300, Tween-80, and saline.[5]
Q5: What are the potential signs of this compound degradation? A5: Degradation of this compound may manifest as a loss of biological activity, leading to inconsistent or failed experimental results. Physical signs can include the appearance of precipitation or phase separation in your stock or working solutions, which indicates the compound may be coming out of solution or degrading.[5]
Q6: How does this compound binding to CXCR7 affect other signaling pathways? A6: this compound acts as a CXCR7 agonist and can negatively regulate cellular events induced by the C-X-C motif chemokine ligand 12 (CXCL12) and its receptor CXCR4.[6] CXCR7 can form heterodimers with CXCR4, and activation of CXCR7 by an agonist like this compound can attenuate CXCR4-mediated signaling.[7][8] This cross-talk is a critical consideration in experimental design, as CXCR7 can act as a scavenger receptor for CXCL12, modulating its availability for CXCR4.[7][9]
Summary of Quantitative Data
Table 1: Pharmacological Properties of this compound
| Property | Value | Description |
| pKi | 8.1 | Binding affinity for CXCR7.[2][4][5] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Potency in inducing the recruitment of β-arrestin2.[4][5] |
| EC50 (β-arrestin2 recruitment) | 1.6 nM | Molar concentration that produces 50% of the maximum possible response for β-arrestin2 recruitment.[2] |
| pEC50 (CXCR7 internalization) | 7.9 | Potency in inducing the internalization of the CXCR7 receptor.[4][5] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Storage Temperature | Maximum Storage Period | Key Considerations |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[5] |
| -20°C | 1-3 months | Suitable for short to medium-term storage.[2][5] |
| Room Temperature | Not Recommended | Prepare working solutions fresh for immediate use.[5] |
Troubleshooting Guide
Table 3: Troubleshooting Common Issues with this compound
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced experimental results. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from new powder. 2. Ensure stock solutions are aliquoted and stored at -80°C.[5] 3. Avoid multiple freeze-thaw cycles.[5] 4. Prepare working solutions fresh on the day of the experiment.[5] |
| Precipitation observed in stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm and/or sonicate the solution to aid dissolution.[5] 2. If precipitation persists, discard the stock and prepare a fresh one. |
| Precipitation observed in final working solution. | Incompatibility with the aqueous buffer or incorrect solvent ratio. | 1. Ensure the percentage of DMSO in the final solution is compatible with your experimental system. 2. Review the solvent preparation protocol; ensure co-solvents are added sequentially and mixed properly.[5] 3. Prepare the working solution immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 25 mg/mL)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 10 mg of this compound, add 400 µL of DMSO for a 25 mg/mL solution).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[5]
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Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Protocol 2: Example Preparation of an In Vivo Working Solution
This protocol is an example and should be optimized for your specific experimental needs. The following prepares a 1 mL working solution from a 25 mg/mL DMSO stock.
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Start with Stock: Begin with a thawed aliquot of your this compound DMSO stock solution (e.g., 25 mg/mL).
-
Add Co-Solvent 1: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the this compound DMSO stock solution and mix thoroughly.[5]
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Add Co-Solvent 2: Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogenous.[5]
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Add Final Vehicle: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[5]
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Final Use: Use this freshly prepared working solution on the same day for your experiment. Do not store the final working solution for later use.[5]
Visualizations
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 8. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Uptake and Degradation of CXCL12 Depend on CXCR7 Carboxyl-terminal Serine/Threonine Residues - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using VUF11207 in in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on vehicle formulation and signaling pathways to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G protein pathways. Instead, this compound binding to CXCR7 induces the recruitment of β-arrestin-2.[2] This leads to the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[3][4][5]
Q2: What are the common challenges when administering this compound in vivo?
A2: Common challenges with this compound, a lipophilic compound, primarily relate to its formulation and potential for off-target effects due to the complex role of its target, CXCR7. Key issues include ensuring proper solubilization to achieve desired bioavailability and avoiding precipitation, which can lead to inconsistent results or adverse effects at the injection site.
Q3: I am observing inconsistent results between my in vivo experiments with this compound. What could be the cause?
A3: Inconsistent results can stem from several factors:
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Formulation Issues: Improperly prepared or stored vehicle can lead to precipitation or degradation of this compound. Always prepare fresh formulations and ensure complete solubilization.
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Animal Variability: Differences in animal strain, age, sex, and health status can influence drug metabolism and response.
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Dosing Accuracy: Ensure precise and consistent administration techniques, especially with small injection volumes.
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Biological Complexity: The CXCR7/CXCL12/CXCR4 axis is complex, and its expression can vary depending on the disease model and tissue type, leading to variable responses.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be highly selective for CXCR7. However, it is crucial to consider the broader biological context. CXCR7 can form heterodimers with CXCR4, another receptor for the chemokine CXCL12, potentially modulating its signaling.[6] Therefore, some observed effects of this compound might be indirectly mediated through its influence on the CXCR4 signaling axis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Vehicle | Inadequate solvent or improper mixing. | Ensure this compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous-based vehicle. Use sonication or gentle warming to aid dissolution, but be mindful of compound stability at higher temperatures. Prepare fresh formulations for each experiment. |
| Injection Site Reactions (e.g., inflammation, swelling) | Vehicle incompatibility, high concentration of organic solvent, or non-physiological pH or osmolality of the formulation.[7] | Reduce the percentage of organic solvent in the final formulation. Ensure the final vehicle is isotonic and has a pH between 5.5 and 8.5.[7] Consider using alternative, well-tolerated vehicles. Rotate injection sites if possible. |
| Lack of Expected Biological Effect | Poor bioavailability, insufficient dosage, or rapid metabolism. | Re-evaluate the vehicle and route of administration to optimize absorption. Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state. If possible, perform pharmacokinetic studies to assess plasma and tissue concentrations of this compound. |
| Unexpected or Off-Target Effects | Complex biology of the CXCR7/CXCL12/CXCR4 axis. | Carefully characterize the expression of both CXCR7 and CXCR4 in your experimental model. Consider including a CXCR4 antagonist as a control to dissect the specific contributions of each receptor to the observed phenotype. |
Quantitative Data
Table 1: this compound In Vivo Dosage
| Animal Model | Disease/Condition | Dose | Route of Administration | Reference |
| Mouse (C57BL/6J) | LPS-induced osteoclastogenesis and bone resorption | 100 µ g/day | Subcutaneous | [8][9] |
Table 2: Suggested Vehicle Formulations for In Vivo Studies
| Formulation Composition | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for poorly soluble compounds. Ensure thorough mixing. |
| 10% Captisol (a modified cyclodextrin) in saline | Can be a well-tolerated option for increasing solubility.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection in Mice
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved.
-
Prepare Vehicle: In a sterile tube, combine the components of the chosen vehicle (e.g., PEG300, Tween-80, and saline) and mix thoroughly.
-
Final Formulation: While vortexing the vehicle, slowly add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution using a 10% DMSO vehicle, add 1 part of the 10 mg/mL stock to 9 parts of the vehicle.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. If necessary, use a brief sonication to ensure homogeneity. Prepare the formulation fresh on the day of injection.
Protocol 2: Subcutaneous Administration of this compound in Mice
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Animal Restraint: Gently but firmly restrain the mouse. The loose skin over the back of the neck (scruff) is a common and well-tolerated injection site.[11][12]
-
Skin Preparation: Disinfect the injection site with 70% ethanol, though this is not always mandatory for subcutaneous injections.[12]
-
Tenting the Skin: Grasp the scruff and lift the skin to form a "tent."[12]
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Needle Insertion: Using a sterile syringe with an appropriate gauge needle (e.g., 26-27 gauge), insert the needle, bevel up, into the base of the tented skin.[12]
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. You should feel negative pressure.[12]
-
Injection: Slowly and steadily depress the plunger to administer the full volume.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds.
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Monitoring: Return the mouse to its cage and monitor for any adverse reactions, such as distress or injection site inflammation.
Signaling Pathways and Experimental Workflows
This compound binding to CXCR7 initiates a signaling cascade that is independent of G-protein activation and is mediated by β-arrestin-2. This leads to the activation of downstream kinases, including ERK1/2.
Caption: this compound signaling cascade via CXCR7 and β-arrestin-2.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of β-Arrestin 2 in Complex with CXCR7 Phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7 reactivates ERK signaling to promote resistance to EGFR kinase inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 Reactivates ERK Signaling to Promote Resistance to EGFR Kinase Inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR7 Reactivates ERK Signaling to Promote Resistance to EGFR Kinase Inhibitors in NSCLC [escholarship.org]
- 6. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Interpreting VUF11207 Dose-Response Curves: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on interpreting dose-response curves for VUF11207. Crucially, while the query mentions GPR52, current scientific literature identifies the primary target of this compound as the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. This guide will therefore focus on the interaction of this compound with CXCR7, while also providing a dedicated section on the GPR52 receptor to address potential areas of interest.
This compound and the CXCR7 Receptor: Technical Support
This section provides frequently asked questions, detailed experimental protocols, and troubleshooting advice for studying the effects of this compound on its primary target, CXCR7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a small molecule compound that functions as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as the atypical chemokine receptor 3 (ACKR3).[1][2][3][4] It is a styrene-amide derivative and is utilized as a chemical tool to study the biological functions of CXCR7.[2][3]
Q2: What is the mechanism of action for this compound?
This compound activates CXCR7, which uniquely signals through the β-arrestin pathway rather than through canonical G-protein signaling.[1][5][6] Upon binding of this compound, CXCR7 recruits β-arrestin-2, which can initiate downstream signaling cascades, such as the activation of the MAPK/ERK pathway.[7] This binding also leads to the internalization of the CXCR7 receptor.[1][2][3][8]
Q3: What are the typical potency and binding affinity values for this compound?
This compound is a high-potency agonist for CXCR7. The reported values can vary slightly between different assay systems. Below is a summary of reported quantitative data.
| Parameter | Value | Assay Context |
| EC50 | 1.6 nM | β-arrestin recruitment (BRET assay in HEK293T cells)[2][3] |
| pEC50 | 8.8 | β-arrestin-2 recruitment |
| pEC50 | 7.9 | Receptor internalization |
| pKi | 8.1 | Binding affinity[2][3] |
Q4: What are the key signaling pathways activated by this compound through CXCR7?
The primary signaling pathway initiated by this compound binding to CXCR7 is the recruitment of β-arrestin. This can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2, which can influence cell proliferation.[7] Additionally, this interaction can modulate AKT signaling.[9]
Experimental Protocols
Q5: How do I generate a dose-response curve for this compound?
A typical workflow for generating a this compound dose-response curve involves a cell-based assay measuring a downstream event of CXCR7 activation. The most common methods are β-arrestin recruitment assays.
Q6: What are the most common assays to measure this compound activity?
-
β-Arrestin Recruitment Assays: These are the most direct functional assays for CXCR7 agonists. Commercially available assays like the PathHunter® (enzyme fragment complementation) or BRET (Bioluminescence Resonance Energy Transfer) assays are commonly used.[2][3][10][11] In these assays, CXCR7 and β-arrestin are tagged with components of a reporter system. The binding of this compound brings these components into proximity, generating a measurable signal (e.g., luminescence or a shift in resonance energy).
-
Receptor Internalization Assays: this compound induces the internalization of CXCR7.[1][2][3][8] This can be quantified using techniques such as flow cytometry with a fluorescently labeled antibody targeting an extracellular epitope of CXCR7, or through imaging-based assays with fluorescently tagged receptors. A decrease in cell surface receptor levels corresponds to agonist activity.[12][13][14]
Troubleshooting Guide
Q7: I am observing a low signal-to-background ratio in my β-arrestin recruitment assay. What can I do?
-
Optimize Cell Number: Too few cells will produce a weak signal, while too many can lead to high background. Perform a cell titration experiment to find the optimal cell density.
-
Check Receptor and β-Arrestin Expression: Ensure that your cell line has stable and sufficient expression of both the CXCR7 receptor and the β-arrestin fusion protein.
-
Incubation Time: The kinetics of β-arrestin recruitment can vary. Optimize the incubation time with this compound to capture the peak signal.
-
Reagent Quality: Ensure that all assay reagents, including the substrate for the reporter enzyme, are not expired and have been stored correctly.
Q8: My calculated EC50 value for this compound is significantly different from published values. What could be the reason?
-
Cell Line Differences: The level of receptor expression, the cellular machinery, and the specific β-arrestin assay technology can all influence the apparent potency of an agonist.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can affect the results. Ensure consistency in your experimental setup.
-
Compound Integrity: Verify the concentration and purity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Data Analysis: Use a non-linear regression model with a variable slope to fit your dose-response curve. Ensure that your data points cover the full range of the curve, from baseline to the maximal response.
The GPR52 Receptor: A Separate Overview
This section provides information on the G protein-coupled receptor 52 (GPR52), a distinct target of interest in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is GPR52 and what is its primary signaling pathway?
GPR52 is an orphan G protein-coupled receptor, meaning its endogenous ligand has not yet been definitively identified.[15] It is primarily expressed in the brain, particularly in the striatum and cortex.[15] GPR52 is coupled to the Gs alpha subunit of the G protein complex.[16][17] Activation of GPR52 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15][16][17][18]
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 16. Frontiers | GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses [frontiersin.org]
- 17. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
VUF11207 Stock Solutions: Preparation, Storage, and Troubleshooting
This guide provides detailed protocols and answers to frequently asked questions regarding the handling of VUF11207 stock solutions to ensure optimal performance and longevity in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For in vitro use, this compound can be dissolved in newly opened, anhydrous DMSO to a concentration of up to 100 mg/mL (212.50 mM).[1][2] Using hygroscopic (water-absorbed) DMSO can significantly impact solubility. Water can also be used as a solvent (≥ 100 mg/mL), but the solution must be sterilized by filtering through a 0.22 μm filter before use.[1][3]
Q2: My this compound is not dissolving completely. What should I do?
If you observe precipitation or phase separation during preparation, gentle warming and/or sonication can help facilitate dissolution.[1][2] Ensure you are using a high-purity, anhydrous solvent as impurities or water content can affect solubility.
Q3: How should I store the this compound stock solution?
To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes immediately after preparation.[1][2][3][4] Store these aliquots protected from light.[4] Specific storage temperatures and durations are outlined in the table below.
Q4: What is the stability of the stock solution?
The stability of your this compound stock solution depends on the storage temperature. For long-term storage, -80°C is recommended. Refer to the data table for detailed stability information.
Q5: Can I store the stock solution at 4°C?
No, storage of this compound in a solvent at 4°C is not recommended. The pure, solid form of this compound can be stored at 4°C for up to two years.[1][3] However, once dissolved, the solution should be frozen at -20°C or -80°C for storage.
Q6: How should I prepare this compound for in vivo experiments?
For in vivo applications, it is best to prepare the working solution fresh on the day of the experiment.[1] A common method involves first creating a concentrated stock in DMSO, which is then diluted with a suitable vehicle. Examples of vehicles include:
Data Presentation
This compound Solubility and Stock Solution Stability
| Parameter | Details | Source(s) |
| Solubility | ||
| DMSO | 100 mg/mL (212.50 mM) | [1][2] |
| Water | ≥ 100 mg/mL (212.50 mM) | [1][3] |
| Storage Temperature | Stability Duration | |
| -80°C | 6 months | [1][2][3] |
| -20°C | 1 month to 3 months | [1][2][3][4] |
Note: It is crucial to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively affect solubility.[1][2]
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Pre-weighing: Before opening, bring the vial of this compound to room temperature.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 2.1250 mL of DMSO to 10 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If precipitation is observed, use a sonicator or warm the solution gently until all the solid has dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use, light-protecting tubes. The volume per aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Place the aliquots in a labeled storage box and store them at -80°C for long-term storage or -20°C for short-term storage.
Mandatory Visualization
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Cell Line-Specific Responses to VUF11207 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF11207. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike canonical chemokine receptors such as CXCR4, CXCR7 does not primarily signal through G-protein pathways.[1][2] Instead, upon binding of an agonist like this compound, CXCR7 recruits β-arrestin-2, leading to receptor internalization and the activation of downstream signaling pathways, including the phosphorylation of ERK1/2.[2][3][4]
Q2: Why do different cell lines exhibit varying responses to this compound treatment?
The response of a specific cell line to this compound is predominantly determined by its expression level of the target receptor, CXCR7. Cell lines with high CXCR7 expression are more likely to exhibit a significant response.[2][5][6] Additionally, the cellular context, including the expression of other interacting proteins like CXCR4 and the specific downstream signaling pathways active in that cell type, can influence the outcome of this compound treatment.[7] For instance, CXCR7 can form heterodimers with CXCR4, which can modulate CXCR4-mediated signaling.[1]
Q3: What are the expected cellular outcomes of this compound treatment in responsive cell lines?
In cancer cell lines with high CXCR7 expression, treatment with a CXCR7 agonist or targeting CXCR7 can lead to various effects, including:
-
Anti-apoptotic effects: In some contexts, like glioma cells, CXCR7 signaling has been shown to protect against drug-induced apoptosis.[2][3]
-
Inhibition of proliferation and invasion: In other cancer types, targeting CXCR7 has been shown to reduce cell proliferation, invasion, and migration.[4][8]
-
Modulation of CXCR4 signaling: As a CXCR7 agonist, this compound can lead to the internalization of CXCR7, which can alter the cellular response to CXCL12, the shared ligand for CXCR4 and CXCR7.[1]
Q4: Is this compound expected to have an effect on cell lines that do not express CXCR7?
No, this compound is a selective agonist for CXCR7. Therefore, cell lines that do not express CXCR7 are not expected to show a direct response to this compound treatment. It is crucial to verify CXCR7 expression in your cell line of interest before initiating experiments.
Data Presentation
Table 1: Representative Response to this compound in Various Cell Lines
| Cell Line | Cancer Type | CXCR7 Expression Level | Observed Effect of Targeting CXCR7 | Quantitative Data |
| HEK293 | Human Embryonic Kidney | Transfected to overexpress | Recruitment of β-arrestin | This compound EC50 = 1.6 nM for β-arrestin recruitment. |
| U87MG, U251MG, U373MG | Glioblastoma | High | Inhibition of proliferation and invasion.[4][8] Antiapoptotic effects.[2][3] | Not available |
| MCF7, BT474 | Breast Cancer | High | Enhanced growth in response to stromal cell-derived factors.[9] | Not available |
| MDA-MB-231 | Breast Cancer | Low | Not a primary target.[6] | Not available |
| LNCaP, PC-3 | Prostate Cancer | High | Essential for cell survival and proliferation.[10][11] | Not available |
Experimental Protocols
β-Arrestin Recruitment Assay (Luminescence-based)
This protocol is adapted for measuring the this compound-induced recruitment of β-arrestin to CXCR7 using a NanoBiT-based assay.
Materials:
-
HEK293 cells
-
Expression vectors for CXCR7-LgBiT and SmBiT-β-arrestin2
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with CXCR7-LgBiT and SmBiT-β-arrestin2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS). Include a vehicle control (DMSO).
-
Treatment: Carefully remove the culture medium and replace it with the this compound dilutions or vehicle control.
-
Incubation with Compound: Incubate the plate at 37°C for 60-90 minutes.
-
Luminescence Measurement: Add Nano-Glo® Live Cell Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Troubleshooting Guides
Issue 1: No observable effect of this compound on the cell line.
-
Question: I am treating my cells with this compound, but I don't see any changes in viability or signaling. What could be the problem?
-
Answer:
-
Verify CXCR7 Expression: The most common reason for a lack of response is low or absent CXCR7 expression in your cell line. Confirm CXCR7 mRNA and protein levels using qPCR, Western blot, or flow cytometry.
-
Check Compound Integrity: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Treatment Conditions: The effective concentration and treatment duration can be cell line-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or an assay that directly measures the engagement of the target, such as a β-arrestin recruitment assay.
-
Issue 2: High background or inconsistent results in the β-arrestin recruitment assay.
-
Question: My luminescence-based β-arrestin recruitment assay shows high background noise and variability between wells. How can I improve my results?
-
Answer:
-
Optimize Transfection Efficiency: Inconsistent transfection efficiency can lead to variable expression of the reporter constructs. Optimize your transfection protocol for the specific cell line.
-
Cell Density: Ensure a consistent and optimal cell density in each well. Over-confluent or under-confluent cells can lead to artifacts.
-
Reagent Quality: Use high-quality reagents and ensure the Nano-Glo® substrate has not expired.
-
Incubation Times: Adhere to consistent incubation times for both compound treatment and substrate reaction.
-
Plate Reader Settings: Optimize the gain and integration time on your luminometer to maximize the signal-to-noise ratio.
-
Issue 3: Difficulty in interpreting apoptosis assay results.
-
Question: I am seeing a large population of PI-positive cells even at early time points in my Annexin V/PI assay. How can I distinguish between apoptosis and necrosis?
-
Answer:
-
Time-Course Experiment: Necrosis is often a rapid process, while apoptosis is programmed over a longer period. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to observe the progression from early apoptosis (Annexin V+/PI-) to late apoptosis/necrosis (Annexin V+/PI+).
-
Positive Controls: Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or hydrogen peroxide) to properly set your gates on the flow cytometer.
-
Cell Handling: Be gentle during cell harvesting and staining, as harsh treatment can damage cell membranes and lead to false-positive PI staining.
-
Complementary Assays: Confirm apoptosis using a complementary method, such as a caspase activity assay (e.g., Caspase-3/7 cleavage) or by observing morphological changes (e.g., nuclear condensation) via fluorescence microscopy.
-
Visualizations
Caption: this compound binds to CXCR7, leading to β-arrestin recruitment and downstream signaling.
Caption: A typical workflow for characterizing the effects of this compound on a panel of cell lines.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The chemokine receptor CXCR7 is highly expressed in human glioma cells and mediates antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression and functional heterogeneity of chemokine receptors CXCR4 and CXCR7 in primary patient-derived glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Chemokine Receptor CXCR7 Inhibits Glioma Cell Proliferation and Mobility | Anticancer Research [ar.iiarjournals.org]
- 9. CXCR7 signaling promotes breast cancer survival in response to mesenchymal stromal stem cell-derived factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of androgen receptor promotes CXC-chemokine receptor 7-mediated prostate cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IL-8 regulated Chemokine Receptor CXCR7 Stimulates EGFR Signaling to Promote Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VUF11207 vs. CXCL12: A Comparative Guide to CXCR7 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic small molecule agonist VUF11207 and the endogenous chemokine CXCL12 in their ability to activate the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tool for their studies of CXCR7 signaling and function.
Introduction to CXCR7 and its Ligands
CXCR7 is a G protein-coupled receptor (GPCR) that, unlike typical chemokine receptors, does not primarily signal through G proteins. Instead, its activation predominantly leads to the recruitment of β-arrestin2, initiating a distinct set of downstream signaling cascades and playing a crucial role in chemokine clearance.[1] Two key activators of CXCR7 are the endogenous chemokine CXCL12 and the synthetic agonist this compound. While both trigger CXCR7 activity, their differing origins, selectivity, and downstream effects have significant implications for experimental design and therapeutic development.
CXCL12 is the natural ligand for both CXCR7 and CXCR4, binding to CXCR7 with a higher affinity.[2][3][4] This dual specificity complicates the study of CXCR7-specific signaling in systems where CXCR4 is also present. In contrast, this compound is a potent and selective synthetic agonist for CXCR7, making it a valuable tool for dissecting CXCR7-exclusive pathways.[5][6][7][8][9][10]
Quantitative Comparison of Ligand Activity
The following table summarizes the key quantitative parameters of this compound and CXCL12 in activating CXCR7, based on published experimental data.
| Parameter | This compound | CXCL12 | Experimental Assay | Cell Line |
| Binding Affinity (pKi) | 8.1[1][5] | Not directly reported as pKi, but Kd is ~0.2-0.4 nM[9] | Radioligand Displacement | HEK293 |
| β-arrestin2 Recruitment (pEC50) | 8.8[1][5] | Not directly reported as pEC50, but EC50 is ~0.75-3.9 nM[11] | BRET/NanoBiT Assay | HEK293 |
| Receptor Internalization (pEC50) | 7.9[1][5] | Not quantitatively reported | Flow Cytometry | Breast Cancer Cell Lines |
Signaling Pathways and Cellular Responses
Activation of CXCR7 by both this compound and CXCL12 initiates a signaling cascade primarily mediated by β-arrestin2. This leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][12][13][14] However, the broader physiological consequences of their activation can differ significantly due to CXCL12's concurrent activation of CXCR4.
This compound, as a selective CXCR7 agonist, has been shown to negatively regulate cellular events induced by the CXCL12/CXCR4 axis.[14][15] For instance, in some contexts, this compound can inhibit CXCL12 expression.[8][16] This suggests that selective CXCR7 activation can have opposing effects to the combined activation of CXCR4 and CXCR7 by CXCL12.
The interaction of CXCL12 with both receptors can lead to the formation of CXCR4-CXCR7 heterodimers, which can further modulate signaling outcomes.[2][12][14][16][17] CXCR7 can also act as a scavenger receptor for CXCL12, internalizing and degrading it, thereby shaping the extracellular chemokine gradient.[3][11][13][18]
Figure 1. Comparative signaling pathways of this compound and CXCL12 at CXCR7.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
β-arrestin2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the recruitment of β-arrestin2 to CXCR7 upon ligand stimulation.[6][15][19]
Objective: To measure the potency and efficacy of this compound and CXCL12 in inducing the interaction between CXCR7 and β-arrestin2.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are then co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP).
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., phosphate-buffered saline with calcium and magnesium).
-
Ligand Stimulation: The cell suspension is dispensed into a 96- or 384-well white microplate. Varying concentrations of this compound or CXCL12 are added to the wells.
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well. Upon ligand-induced interaction between CXCR7-RLuc and β-arrestin2-YFP, energy from the luciferase reaction is transferred to YFP, causing it to emit light at a specific wavelength. The ratio of the light emitted by YFP to the light emitted by RLuc is measured using a microplate reader.
-
Data Analysis: The BRET ratio is plotted against the ligand concentration, and a dose-response curve is fitted to determine the EC50 or pEC50 value.
Figure 2. Experimental workflow for the β-arrestin2 recruitment BRET assay.
CXCR7 Internalization Assay (Flow Cytometry)
This assay measures the ligand-induced internalization of the CXCR7 receptor from the cell surface.[2][3][5][7]
Objective: To quantify the ability of this compound and CXCL12 to induce the removal of CXCR7 from the plasma membrane.
Methodology:
-
Cell Culture: A suitable cell line endogenously or exogenously expressing CXCR7 (e.g., MCF-7 or MDA-MB-231 breast cancer cells) is cultured under standard conditions.
-
Ligand Treatment: Cells are treated with various concentrations of this compound or CXCL12 for a defined period (e.g., 30 minutes to 2 hours) at 37°C to allow for receptor internalization.
-
Antibody Staining: After treatment, cells are washed with cold PBS to stop internalization. The remaining cell surface CXCR7 is labeled with a primary antibody specific to an extracellular epitope of CXCR7, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry: The fluorescence intensity of the labeled cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the amount of CXCR7 remaining on the cell surface.
-
Data Analysis: The percentage of internalized receptor is calculated by comparing the MFI of treated cells to that of untreated control cells. A dose-response curve can be generated to determine the EC50 or pEC50 for internalization.
Figure 3. Experimental workflow for the CXCR7 internalization assay.
Conclusion
Both this compound and CXCL12 are effective activators of CXCR7, primarily signaling through the β-arrestin2 pathway. The key distinction lies in their selectivity: this compound is a selective CXCR7 agonist, whereas CXCL12 also activates CXCR4. This makes this compound an invaluable tool for studying CXCR7-specific functions in isolation. Conversely, CXCL12 is essential for investigating the integrated physiological and pathological roles of the entire CXCL12/CXCR4/CXCR7 axis. The choice between these two molecules will depend on the specific research question and the experimental system being used. For researchers aiming to develop CXCR7-targeted therapeutics, understanding the distinct downstream consequences of selective versus dual-receptor activation is paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the chemokine CXCL12 and combined internalization of its receptors CXCR4 and CXCR7 in human MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CXCR7 Functions as a Scavenger for CXCL12 and CXCL11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR7 Controls Competition for Recruitment of β-Arrestin 2 in Cells Expressing Both CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCR7 controls competition for recruitment of β-arrestin 2 in cells expressing both CXCR4 and CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 18. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the chemokine CXCL12 and combined internalization of its receptors CXCR4 and CXCR7 in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CXCR7 Agonists: VUF11207 vs. VUF11403
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic CXCR7 agonists, VUF11207 and VUF11403. This analysis is supported by experimental data on their binding affinity, potency in recruiting β-arrestin2, and efficacy in inducing receptor internalization.
The atypical chemokine receptor CXCR7, also known as ACKR3, has emerged as a significant therapeutic target in various pathologies, including cancer and inflammatory diseases. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through the β-arrestin pathway. This compound and VUF11403 are two small-molecule agonists derived from a styrene-amide scaffold that have been developed as tool compounds to probe the function of this receptor.[1][2] This guide offers a detailed comparison of their performance based on published in vitro data.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and VUF11403 in assays measuring their interaction and functional effects on CXCR7.[3]
| Parameter | This compound | VUF11403 | Reference |
| Binding Affinity (pKi) | 8.1 | 7.8 | [3] |
| β-arrestin2 Recruitment (pEC50) | 8.8 | 8.2 | [3] |
| CXCR7 Internalization (pEC50) | 7.9 | 7.6 | [3] |
Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
Based on this data, this compound demonstrates a slightly higher binding affinity for CXCR7 and is more potent in both recruiting β-arrestin2 and inducing receptor internalization compared to VUF11403.
Signaling Pathways and Experimental Workflows
Activation of CXCR7 by agonists like this compound and VUF11403 initiates a signaling cascade that is independent of G-protein coupling. The primary signaling event is the recruitment of β-arrestin2. This interaction can lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and Akt signaling cascades, which are involved in cell survival, proliferation, and migration.
To quantitatively compare the efficacy of this compound and VUF11403, a series of in vitro experiments are typically performed. The general workflow for such a comparison is outlined below.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers looking to replicate or build upon these findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds for CXCR7.
-
Cell Line: HEK293 cells stably expressing human CXCR7.
-
Radioligand: [¹²⁵I]-CXCL12 (a natural ligand for CXCR7).
-
Protocol:
-
Cell membranes from CXCR7-expressing HEK293 cells are prepared.
-
A constant concentration of [¹²⁵I]-CXCL12 is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor compounds (this compound or VUF11403) are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a gamma counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
β-arrestin2 Recruitment Assay (BRET)
This assay measures the potency (EC50) of the agonists in inducing the recruitment of β-arrestin2 to CXCR7.
-
Cell Line: HEK293 cells co-expressing CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a yellow fluorescent protein (YFP).
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when the two fusion proteins are in close proximity (<10 nm).
-
Protocol:
-
The transfected cells are seeded into a 96-well plate.
-
The cells are stimulated with increasing concentrations of the agonist (this compound or VUF11403).
-
The Rluc substrate, coelenterazine (B1669285) h, is added.
-
The light emission from Rluc (donor) and YFP (acceptor) is measured simultaneously using a plate reader equipped with appropriate filters.
-
The BRET ratio (YFP emission / Rluc emission) is calculated.
-
Dose-response curves are generated, and the EC50 values are determined.
-
CXCR7 Internalization Assay (ELISA)
This assay quantifies the efficacy (EC50) of the agonists in causing the internalization of the CXCR7 receptor from the cell surface.
-
Cell Line: U373-MG glioblastoma cells endogenously expressing CXCR7, or another suitable cell line.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect the amount of CXCR7 remaining on the cell surface after agonist treatment.
-
Protocol:
-
Cells are seeded into a 96-well plate and grown to confluency.
-
The cells are treated with increasing concentrations of the agonist (this compound or VUF11403) for a defined period to induce receptor internalization.
-
The cells are then fixed to preserve the cell surface proteins.
-
A primary antibody specific for an extracellular epitope of CXCR7 is added.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A chromogenic substrate is added, and the color development, which is proportional to the amount of cell surface CXCR7, is measured using a plate reader.
-
Dose-response curves are generated to determine the EC50 for internalization.
-
Conclusion
Both this compound and VUF11403 are effective agonists of the CXCR7 receptor, operating through the β-arrestin pathway. The available data indicates that this compound exhibits a superior profile in terms of binding affinity and functional potency for inducing β-arrestin2 recruitment and receptor internalization.[3] The choice between these two compounds for research purposes may depend on the specific requirements of the study, with this compound being the more potent option. The experimental protocols provided herein offer a foundation for the further characterization of these and other CXCR7 modulators.
References
Validating VUF11207's CXCR7-Mediated Effects: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of VUF11207, a potent and selective agonist of the atypical chemokine receptor CXCR7 (also known as ACKR3), in wild-type versus CXCR7 knockout mouse models. By leveraging experimental data from studies utilizing these models, we aim to definitively validate the on-target effects of this compound and provide a framework for its use in preclinical research.
Introduction to this compound and CXCR7
This compound is a small molecule agonist that specifically binds to CXCR7, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, migration, and inflammation. Unlike typical GPCRs, CXCR7 primarily signals through the β-arrestin pathway rather than G-protein coupling. It also acts as a scavenger receptor for the chemokine CXCL12, thereby modulating the activity of another chemokine receptor, CXCR4. To unequivocally demonstrate that the biological effects of this compound are mediated through its interaction with CXCR7, the use of CXCR7 knockout mouse models is indispensable.
Comparative Efficacy of this compound: Wild-Type vs. CXCR7 Knockout Models
The most direct method to validate the specificity of a receptor agonist is to compare its activity in the presence and absence of its target receptor. Studies employing CXCR7 knockout mice (global, conditional, or cell-type specific) provide the gold standard for this validation.
Key Experimental Findings
Recent studies have utilized platelet-specific Ackr3 (CXCR7) knockout mice to investigate the role of CXCR7 in platelet function and the specific effects of this compound.
| Experimental Model | Treatment | Key Findings | Reference |
| Wild-Type Mouse Platelets | This compound | - Attenuates CXCL12-induced platelet aggregation. - Reduces thrombus formation under flow conditions. - Suppresses CXCL12-mediated intracellular calcium signaling and Akt phosphorylation. | [1][2][3] |
| Platelet-Specific Ackr3 (CXCR7) Knockout Mouse Platelets | This compound | - The inhibitory effects of this compound on platelet activation and aggregation are abrogated. - Demonstrates that this compound's anti-thrombotic effects are dependent on platelet CXCR7 expression. | [1] |
| Wild-Type Mice (in vivo) | This compound | - In a model of angiotensin II-induced adventitial remodeling, this compound potentiated adventitial thickening and fibrosis. - In a model of LPS-induced bone resorption, this compound significantly reduced osteoclastogenesis and bone resorption. | [4][5] |
| Endothelial-Specific Cxcr7 Knockout Mice | - | - Exhibit impaired vascular homeostasis and exacerbated cardiac remodeling after myocardial infarction, highlighting the protective role of endothelial CXCR7. | [6][7] |
These findings clearly demonstrate that the cellular effects of this compound are contingent on the presence of functional CXCR7. In its absence, the compound fails to elicit its characteristic biological responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments.
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation in response to an agonist like CXCL12.
Protocol:
-
Isolate platelets from both wild-type and platelet-specific Ackr3 knockout mice.
-
Pre-incubate washed platelets with this compound (e.g., 100 µM) or vehicle control for 15 minutes at room temperature.
-
Induce platelet aggregation by adding CXCL12 (e.g., 1 µg/mL).
-
Monitor platelet aggregation using a light transmission aggregometer.
-
Compare the aggregation curves between wild-type and knockout platelets treated with this compound or vehicle.
In Vivo Model of Lipopolysaccharide (LPS)-Induced Bone Resorption
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammation-induced bone loss.
Protocol:
-
Use eight-week-old male C57BL/6J mice (wild-type).
-
Administer subcutaneous injections of LPS (e.g., 5 mg/kg) alone or in combination with this compound (e.g., 1 mg/kg) over the calvariae daily for 5 days.
-
Sacrifice the mice on day 6 and collect the calvariae.
-
Perform histological analysis (e.g., TRAP staining) to quantify the number of osteoclasts.
-
Use micro-computed tomography (µCT) to measure the bone resorption area.
-
Compare the extent of osteoclastogenesis and bone resorption between the LPS-only and LPS + this compound groups.
β-Arrestin Recruitment Assay
Objective: To quantify the ability of this compound to induce the recruitment of β-arrestin to CXCR7.
Protocol:
-
Utilize a cell line (e.g., HEK293) co-expressing CXCR7 and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Plate the cells in a suitable microplate format.
-
Treat the cells with varying concentrations of this compound.
-
After a defined incubation period, measure the reporter signal (e.g., luminescence or fluorescence) which corresponds to the proximity of β-arrestin-2 to CXCR7.
-
Generate a dose-response curve to determine the potency (EC50) of this compound in inducing β-arrestin recruitment.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms of action and the experimental design, the following diagrams illustrate the key signaling pathways and workflows.
This compound-mediated CXCR7 signaling pathway.
Logical workflow for validating this compound effects.
Alternative Approaches and Compounds
While CXCR7 knockout models provide the most definitive validation, other strategies and compounds can be used to probe CXCR7 function.
| Alternative Method/Compound | Description | Advantages | Limitations |
| CXCR7 Antagonists (e.g., CCX771) | Small molecules that block the binding of agonists to CXCR7. | Can be used in wild-type animals and in vitro systems to block CXCR7 function. | Potential for off-target effects; may not completely abolish all signaling. |
| shRNA/siRNA Knockdown | Genetic tools to transiently reduce the expression of CXCR7 in cell culture or in vivo. | Allows for temporal control of CXCR7 expression. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Other CXCR7 Agonists (e.g., TC14012) | Peptidic or small molecule compounds that activate CXCR7. TC14012 is also a CXCR4 antagonist. | Provide alternative chemical scaffolds to probe CXCR7 function. | May have different signaling properties (biased agonism) compared to this compound. TC14012's dual activity can complicate data interpretation. |
Conclusion
The use of CXCR7 knockout mouse models provides unequivocal evidence that the biological effects of this compound are mediated through its specific interaction with CXCR7. The abrogation of this compound's activity in knockout models, as demonstrated in studies on platelet function, serves as a critical validation step. This comparative approach is essential for the preclinical development of this compound and other CXCR7-targeting therapeutics, ensuring on-target specificity and providing a clear rationale for their mechanism of action. Researchers are encouraged to employ such models to rigorously validate their findings and advance the development of novel therapies targeting the CXCR7 pathway.
References
- 1. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Loss of Endothelial CXCR7 Impairs Vascular Homeostasis and Cardiac Remodeling After Myocardial Infarction: Implications for Cardiovascular Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
Validating VUF11207 Specificity: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a framework for validating the specificity of VUF11207, a known agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, using competitive binding assays. We present comparative data for this compound and other relevant ligands, detailed experimental protocols, and visual workflows to aid in experimental design.
This compound is a potent and selective agonist of ACKR3/CXCR7, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, adhesion, and migration. Unlike canonical GPCRs, ACKR3 does not couple to G proteins but instead signals through β-arrestin recruitment, leading to receptor internalization and functioning as a scavenger for its endogenous ligand, CXCL12.[1][2][3] Given the therapeutic potential of modulating ACKR3, it is essential to rigorously validate the specificity of tools like this compound to avoid misinterpretation of experimental outcomes due to off-target effects.
ACKR3 Signaling Pathway
Upon binding of an agonist such as this compound or the endogenous chemokine CXCL12, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin. This interaction initiates clathrin-mediated endocytosis, leading to the internalization of the receptor-ligand complex. This process is central to the scavenging function of ACKR3, which helps to shape chemokine gradients in the extracellular environment.
Comparative Binding & Functional Data
Competitive binding assays are essential for determining the selectivity of a compound by measuring its ability to displace a labeled ligand from its target receptor. The data below summarizes the binding affinity and functional potency of this compound in comparison to the endogenous ligand CXCL12 and other small molecule modulators of ACKR3.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | ACKR3/CXCR7 | Radioligand Binding | pKi | 8.1 | [4] |
| This compound | ACKR3/CXCR7 | β-Arrestin Recruitment | pEC50 | 8.8 | [5] |
| This compound | ACKR3/CXCR7 | β-Arrestin Recruitment | EC50 | 1.6 nM | |
| (R)-VUF11207 | ACKR3/CXCR7 | [125I]CXCL12 Displacement | pEC50 | 8.3 ± 0.1 | [6] |
| (S)-VUF11207 | ACKR3/CXCR7 | [125I]CXCL12 Displacement | pEC50 | 7.7 ± 0.1 | [6] |
| CXCL12 | ACKR3/CXCR7 | Radioligand Binding | IC50 | pM to low nM range | [1] |
| CCX771 | ACKR3/CXCR7 | Radioligand Binding | IC50 | 4.1 nM | [7] |
This compound Selectivity Profile
While a comprehensive screen of this compound against a broad panel of GPCRs is not publicly available, existing literature indicates its high selectivity for ACKR3, particularly over the closely related chemokine receptor CXCR4.
| Compound | Off-Target | Assay Type | Result | Reference |
| This compound | CXCR4 | β-Arrestin Recruitment | No effect observed | [8] |
| VUF16840 (analogue) | Chemokine Receptor Panel (19 receptors) | β-Arrestin Recruitment | Highly selective for ACKR3; moderate agonism at CCR3 | [8] |
Experimental Design: Competitive Binding Assay Workflow
The following diagram outlines the general workflow for a competitive binding assay, which can be adapted for both radioligand and non-radioactive methods like NanoBRET.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is adapted for a 96-well plate format using cell membranes expressing ACKR3 and [125I]-CXCL12 as the radioligand.
Materials:
-
HEK293 cells stably expressing human ACKR3
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
[125I]-CXCL12 (radiolabeled ligand)
-
Unlabeled CXCL12 (for non-specific binding determination)
-
This compound and other test compounds
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-ACKR3 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) OR 50 µL of a high concentration of unlabeled CXCL12 (e.g., 1 µM) for non-specific binding OR 50 µL of serially diluted this compound or other competitor compounds.
-
50 µL of [125I]-CXCL12 diluted in binding buffer (at a final concentration near its Kd).
-
100 µL of the prepared cell membrane suspension (typically 5-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NanoBRET Competitive Binding Assay
This protocol utilizes NanoBRET (Bioluminescence Resonance Energy Transfer) technology, a proximity-based assay that measures the binding of a fluorescently labeled ligand to a NanoLuciferase (NLuc)-tagged receptor in live cells.
Materials:
-
HEK293 cells co-expressing NLuc-ACKR3 and a fluorescent ligand for ACKR3 (e.g., a fluorescent derivative of an ACKR3 agonist/antagonist).
-
Opti-MEM or other suitable serum-free medium.
-
Furimazine (NanoLuc substrate).
-
This compound and other test compounds.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer with BRET-compatible filters.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing NLuc-ACKR3 in white assay plates and culture overnight.
-
-
Assay Setup:
-
Wash the cells with assay buffer (e.g., HBSS with 0.1% BSA).
-
Prepare serial dilutions of this compound and other competitor compounds in the assay buffer.
-
Add the competitor compounds to the wells.
-
Add the fluorescently labeled ACKR3 ligand to all wells at a constant concentration (typically at or below its Kd).
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoLuc substrate, furimazine, to each well.
-
Immediately measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, e.g., >600 nm for a red fluorophore) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand assay.
-
β-Arrestin Recruitment Assay
This functional assay measures the ability of this compound to induce the recruitment of β-arrestin to ACKR3, a hallmark of its agonist activity. Various technologies can be used, including BRET-based assays.
Materials:
-
HEK293 cells co-expressing ACKR3 and a β-arrestin-reporter fusion construct (e.g., ACKR3-YFP and β-arrestin-Rluc for BRET).
-
Cell culture medium and assay buffer.
-
This compound and other test compounds.
-
Coelenterazine (B1669285) h (luciferase substrate for BRET).
-
White, opaque 96-well plates.
-
Luminometer with BRET-compatible filters.
Procedure:
-
Cell Plating:
-
Seed the engineered HEK293 cells in white assay plates and culture overnight.
-
-
Assay Setup:
-
Replace the culture medium with assay buffer.
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the compounds to the wells.
-
-
Incubation and Substrate Addition:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for β-arrestin recruitment.
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
-
BRET Measurement:
-
Immediately measure the BRET signal as described in the NanoBRET assay protocol.
-
-
Data Analysis:
-
Calculate the net BRET ratio by subtracting the background BRET from the signal in each well.
-
Plot the net BRET ratio as a function of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ and Emax values.
-
To test for antagonist activity of a compound, pre-incubate the cells with the test compound before adding a fixed concentration of an agonist like this compound.
-
Conclusion
Validating the specificity of this compound is a critical step in its use as a chemical probe for studying ACKR3/CXCR7 biology. The competitive binding assays and functional assays outlined in this guide provide a robust framework for confirming its high affinity and selectivity for ACKR3. By comparing the binding profile of this compound to that of the endogenous ligand CXCL12 and other synthetic modulators, and by demonstrating a lack of significant interaction with related receptors like CXCR4, researchers can confidently attribute its biological effects to the modulation of ACKR3. The provided protocols and workflows serve as a practical resource for implementing these essential validation experiments in the laboratory.
References
- 1. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activity and selectivity of N-terminal modified CXCL12 chemokines at the CXCR4 and ACKR3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide: The CXCR7 Agonist VUF11207 Versus CXCR7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and functional characteristics of the potent CXCR7 agonist, VUF11207, and various antagonists of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This document synthesizes available experimental data to offer an objective overview for researchers in chemokine biology and drug discovery.
Introduction to CXCR7 Modulation
CXCR7 is an atypical G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike canonical GPCRs, CXCR7 does not primarily signal through G proteins. Instead, its activation predominantly leads to the recruitment of β-arrestin 2, subsequent receptor internalization, and modulation of downstream signaling pathways such as the MAPK/ERK pathway. A key function of CXCR7 is its role as a scavenger receptor, internalizing and degrading its ligands to shape chemokine gradients. This unique signaling and regulatory profile makes CXCR7 an attractive therapeutic target in various diseases, including cancer and inflammatory conditions.
Modulation of CXCR7 activity can be achieved through agonists, which activate the receptor, or antagonists, which block its function. This compound is a well-characterized small molecule agonist of CXCR7, while several antagonists, such as CCX771 and ACT-1004-1239, have been developed to inhibit its activity. Understanding the distinct effects of these modulators is crucial for elucidating the physiological roles of CXCR7 and for the development of targeted therapies.
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and representative CXCR7 antagonists based on available literature. It is important to note that these values are derived from different studies and experimental systems, which may influence direct comparisons.
| Compound | Type | Target | Binding Affinity (pKi) | Functional Potency (pEC50/pIC50) | Assay Type |
| This compound | Agonist | CXCR7 | 8.1[1] | pEC50 = 8.8 (β-arrestin2 recruitment)[1][2] | β-arrestin recruitment |
| pEC50 = 7.9 (internalization)[1][2] | Receptor Internalization | ||||
| EC50 = 1.6 nM (β-arrestin recruitment) | β-arrestin recruitment | ||||
| CCX771 | Antagonist* | CXCR7 | - | IC50 = 4.1 nM (CXCL12 binding)[3] | Ligand Binding |
| ACT-1004-1239 | Antagonist | CXCR7 | - | IC50 = 3.2 nM | β-arrestin recruitment |
| CXCR7 antagonist-1 | Antagonist | CXCR7 | - | - | Ligand Binding |
Note: CCX771 has been reported to exhibit some agonist-like properties, such as inducing β-arrestin recruitment, despite being classified as an antagonist in functional assays that measure inhibition of CXCL12-mediated effects.[3]
Signaling Pathways and Functional Effects
This compound: A CXCR7 Agonist
This compound is a potent and selective agonist of CXCR7.[1] Its primary mechanism of action involves binding to CXCR7 and inducing a conformational change that promotes the recruitment of β-arrestin 2.[1][2] This agonist-induced activation leads to the internalization of the receptor-ligand complex. Functionally, this compound has been shown to negatively regulate CXCL12/CXCR4-induced cellular events, suggesting a role in modulating the broader chemokine network.[4]
CXCR7 Antagonists: Blocking Receptor Function
CXCR7 antagonists, such as CCX771 and ACT-1004-1239, are designed to inhibit the biological functions of the receptor. Their primary mode of action is to block the binding of endogenous ligands, CXCL12 and CXCL11, to CXCR7. By doing so, they prevent receptor activation and subsequent downstream signaling events. For instance, ACT-1004-1239 has been shown to block both CXCL11- and CXCL12-induced β-arrestin recruitment.[5] A key consequence of CXCR7 antagonism is the inhibition of its scavenging function, leading to increased extracellular concentrations of CXCL12. This can, in turn, enhance signaling through the classical CXCL12 receptor, CXCR4.
Key Experimental Methodologies
Below are detailed protocols for key experiments used to characterize and compare CXCR7 modulators.
β-Arrestin Recruitment Assay
This assay is fundamental for assessing the agonist or antagonist activity of compounds at the CXCR7 receptor.
Principle: Upon ligand binding and receptor activation, CXCR7 recruits β-arrestin 2 from the cytoplasm to the cell membrane. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Experimental Protocol (BRET-based):
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).
-
Assay Preparation: 24-48 hours post-transfection, cells are harvested, washed, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Treatment: Cells are plated in a 96-well microplate. For agonist testing, cells are treated with increasing concentrations of the test compound (e.g., this compound). For antagonist testing, cells are pre-incubated with the antagonist (e.g., CCX771, ACT-1004-1239) for a specified time before the addition of a fixed concentration of an agonist (e.g., CXCL12 or this compound).
-
BRET Measurement: The RLuc substrate, coelenterazine (B1669285) h, is added to each well. The plate is then read using a microplate reader capable of sequential dual-channel luminescence detection (e.g., at 485 nm for RLuc and 530 nm for YFP).
-
Data Analysis: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 485 nm. Dose-response curves are generated using non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values.
Receptor Internalization Assay
This assay measures the ability of a compound to induce the internalization of CXCR7 from the cell surface.
Principle: Ligand-induced activation of CXCR7 leads to its endocytosis. The amount of receptor remaining on the cell surface can be quantified by flow cytometry or ELISA-based methods.
Experimental Protocol (Flow Cytometry-based):
-
Cell Culture: Cells endogenously expressing CXCR7 (e.g., MDA-MB-231 breast cancer cells) or cells stably overexpressing CXCR7 are used.
-
Compound Treatment: Cells are treated with the test compound (agonist or antagonist) at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C. Control cells are kept on ice.
-
Antibody Staining: Cells are washed with cold PBS containing 1% BSA. They are then incubated with a primary antibody specific for an extracellular epitope of CXCR7 on ice to prevent further internalization.
-
Secondary Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of CXCR7 on the cell surface.
-
Data Analysis: The percentage of receptor internalization is calculated by comparing the MFI of treated cells to that of untreated control cells. Dose-response curves can be generated to determine the EC50 for internalization.
Chemotaxis Assay
This assay assesses the effect of CXCR7 modulators on cell migration in response to a chemokine gradient.
Principle: The Transwell migration assay (or Boyden chamber assay) measures the directional migration of cells through a porous membrane towards a chemoattractant.
Experimental Protocol (Transwell Assay):
-
Cell Preparation: The cell type of interest (e.g., tumor cells, lymphocytes) is serum-starved for several hours.
-
Assay Setup: A Transwell insert with a defined pore size (e.g., 8 µm) is placed in a well of a 24-well plate. The lower chamber contains assay medium with the chemoattractant (e.g., CXCL12).
-
Compound and Cell Addition: For antagonist testing, cells are pre-incubated with the CXCR7 antagonist. The cell suspension is then added to the upper chamber of the Transwell insert. To test the effect of an agonist like this compound, it can be added to the upper or lower chamber depending on the experimental question.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours).
-
Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the control conditions.
Visualizing the Molecular Interactions and Workflows
CXCR7 Signaling Pathway
Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment.
Experimental Workflow for Compound Characterization
Caption: Workflow for characterizing CXCR7 modulators.
Conclusion
This compound and CXCR7 antagonists represent two distinct classes of pharmacological tools to probe the function of the atypical chemokine receptor CXCR7. This compound, as a potent agonist, is invaluable for studying the direct consequences of CXCR7 activation, particularly the recruitment of β-arrestin 2 and receptor internalization. In contrast, CXCR7 antagonists are crucial for dissecting the roles of endogenous CXCR7 signaling and its scavenging function in health and disease. The choice between an agonist and an antagonist will depend on the specific research question, with agonists being useful for understanding receptor activation and antagonists for blocking its function and studying the consequences of ligand accumulation. Further head-to-head comparative studies in standardized assay systems are needed to fully delineate the subtle differences in their pharmacological profiles and to guide the development of novel therapeutics targeting the CXCL12/CXCR7 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming VUF11207-Induced β-Arrestin Recruitment with Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF11207, a selective agonist for the atypical chemokine receptor 7 (CXCR7), with other methods for inducing β-arrestin recruitment. We present supporting experimental data from various assay formats and a detailed protocol for confirming this pivotal step in cellular signaling using confocal microscopy.
This compound: A Potent Agonist for CXCR7-Mediated β-Arrestin Recruitment
This compound is a small molecule agonist that specifically targets CXCR7, also known as ACKR3.[1] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but rather functions as a scavenger receptor and signals through β-arrestin recruitment.[2][3] this compound has been shown to potently induce the recruitment of β-arrestin to CXCR7 in various cell-based assays.[1]
The recruitment of β-arrestin is a critical event that can lead to receptor internalization and the initiation of distinct signaling cascades. Visualizing this process provides direct evidence of target engagement and functional activation of the receptor by a ligand.
Comparative Analysis of CXCR7 Agonists for β-Arrestin Recruitment
While microscopy offers a powerful visual confirmation, other quantitative assays are commonly used to determine the potency and efficacy of compounds that induce β-arrestin recruitment. The following table summarizes the performance of this compound in comparison to the endogenous ligand CXCL12.
| Compound | Assay Type | Cell Line | Measured Parameter | Potency (EC50) | Efficacy | Citation |
| This compound | PRESTO-Tango | HEK293 | β-arrestin 2 recruitment | ~10 nM | High | [4] |
| This compound | NanoBiT | HEK293 | β-arrestin 1/2 recruitment | ~10 nM | High | [4] |
| CXCL12 | PRESTO-Tango | HEK293 | β-arrestin 2 recruitment | ~1 nM | High | [4] |
| CXCL12 | NanoBiT | HEK293 | β-arrestin 1/2 recruitment | ~1 nM | High | [4] |
| This compound | Not Specified | HEK293-CXCR7 | β-arrestin recruitment | 1.6 nM | Not Specified | [1] |
Visualizing β-Arrestin Recruitment: A Detailed Microscopy Protocol
This section outlines a detailed protocol for a confocal microscopy-based assay to visualize the translocation of β-arrestin-GFP to CXCR7 upon stimulation with this compound. This method is adapted from established protocols for observing β-arrestin recruitment to GPCRs.[2][4][5]
Experimental Protocol: this compound-Induced β-Arrestin-GFP Translocation Assay
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable choice.[6]
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Microscopy: Seed cells onto sterile glass-bottom dishes or coverslips coated with a suitable attachment factor (e.g., poly-D-lysine) to ensure adherence and optimal imaging quality.
-
Transfection: Co-transfect the HEK293 cells with plasmids encoding for human CXCR7 and β-arrestin-2 fused to a green fluorescent protein (β-arrestin-2-GFP). Use a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
2. Ligand Stimulation:
-
Serum Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 2-4 hours to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to the desired final concentrations in serum-free DMEM immediately before use.
-
Stimulation: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dilution). The endogenous ligand CXCL12 can be used as a positive control.
-
Incubation: Incubate the cells at 37°C for a time course ranging from 5 to 60 minutes to observe the dynamics of β-arrestin translocation.
3. Cell Fixation and Staining (Optional):
-
Fixation: After stimulation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular staining is required (e.g., for CXCR7), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Incubate with a primary antibody against CXCR7, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) to visualize the receptor.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
4. Confocal Microscopy and Image Analysis:
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for GFP (or other fluorescent proteins) and any additional fluorescent labels.
-
Image Acquisition: Capture z-stacks of representative cells to visualize the three-dimensional distribution of β-arrestin-GFP.
-
Analysis: In unstimulated cells, β-arrestin-GFP should exhibit a diffuse cytoplasmic and/or nuclear localization. Upon stimulation with this compound, β-arrestin-GFP will translocate from the cytoplasm to the plasma membrane and subsequently internalize into endosomal vesicles, appearing as distinct puncta.[2]
-
Quantification: The degree of β-arrestin translocation can be quantified by measuring the change in fluorescence intensity at the plasma membrane or the number and intensity of intracellular puncta using image analysis software (e.g., ImageJ/Fiji).
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the processes described, the following diagrams were generated using Graphviz.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic bias at non-canonical, β-arrestin-coupled seven transmembrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of G protein-coupled receptor-heteromer identification technology to monitor β-arrestin recruitment to G protein-coupled receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11207: A Precision Tool for Unraveling Biased Agonism at the CXCR7 Receptor
For researchers, scientists, and drug development professionals investigating the nuanced signaling of chemokine receptors, the small molecule VUF11207 has emerged as a critical tool for dissecting the biased agonism of CXCR7. This guide provides an objective comparison of this compound with other molecules used to study CXCR7, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate chemical probes for specific research needs.
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a key player in a multitude of physiological and pathological processes, including cell migration, survival, and angiogenesis.[1] Unlike conventional G protein-coupled receptors (GPCRs), CXCR7 exhibits a strong signaling bias, preferentially activating the β-arrestin pathway while demonstrating little to no G protein activation.[2][3] This phenomenon, termed biased agonism, allows for the selective activation of specific intracellular signaling cascades, opening new avenues for therapeutic intervention. This compound, a potent and selective agonist, has been instrumental in characterizing this unique signaling profile.[4][5]
Performance Comparison of CXCR7 Agonists
This compound stands out for its high potency and selectivity for CXCR7, primarily inducing β-arrestin recruitment and subsequent receptor internalization.[5] In contrast, the endogenous ligand CXCL12 activates both CXCR4 and CXCR7, leading to a broader range of signaling events and making it less suitable for isolating CXCR7-specific pathways.[2][6] Other pharmacological tools, such as AMD3100 and TC14012, also interact with CXCR7 but with different potencies and potential off-target effects.[1][7]
The following table summarizes the quantitative data for this compound and its key comparators, highlighting their distinct pharmacological profiles at CXCR7.
| Compound | Target(s) | Mechanism of Action at CXCR7 | β-Arrestin Recruitment (EC50/pEC50) | G-Protein Activation | Key References |
| This compound | CXCR7 | Agonist (β-arrestin biased) | 1.6 nM / 8.8 | No measurable response | [4][5] |
| CXCL12 | CXCR4, CXCR7 | Endogenous Agonist | Potent (EC50 ~35 nM for TC14012 comparison) | Yes (via CXCR4) | [2][7] |
| VUF11403 | CXCR7 | Agonist (β-arrestin biased) | Low nM EC50 | Not specified | [1][8] |
| AMD3100 | CXCR4, CXCR7 | Partial Agonist | Yes (EC50 ≥10 μM) | No | [1][7] |
| TC14012 | CXCR4, CXCR7 | Agonist | 350 nM | Not specified | [1][7][8] |
| CCX771 | CXCR7 | Agonist/Antagonist (context-dependent) | Yes | Not specified | [1][8] |
Signaling Pathways and Experimental Workflows
The study of biased agonism at CXCR7 hinges on the ability to differentially measure β-arrestin-mediated signaling and G protein-mediated signaling. This compound, by selectively activating the β-arrestin pathway, serves as an ideal probe for these investigations.
A typical experimental workflow to confirm the biased agonism of a compound like this compound involves parallel assays to quantify both β-arrestin recruitment and G-protein activation.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in studying CXCR7 signaling, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize this compound and other CXCR7 ligands.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is a cornerstone for quantifying the interaction between CXCR7 and β-arrestin upon ligand stimulation.
Objective: To measure the recruitment of β-arrestin2 to CXCR7 in live cells following agonist treatment.
Materials:
-
HEK293T cells
-
Expression plasmids: CXCR7-RLuc (Renilla luciferase fusion) and β-arrestin2-YFP (Yellow Fluorescent Protein fusion)
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom cell culture plates
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (this compound, CXCL12, etc.)
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3.5 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with CXCR7-RLuc and β-arrestin2-YFP plasmids using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., HBSS).
-
Assay: a. Wash the cells once with assay buffer. b. Add the BRET substrate (e.g., 5 µM Coelenterazine h) to each well and incubate for 5-10 minutes in the dark. c. Measure the baseline BRET signal using a plate reader capable of sequential or simultaneous detection of luminescence at two wavelengths (e.g., 475 nm for RLuc and 530 nm for YFP). d. Add the test compounds to the wells and continue to measure the BRET signal at regular intervals for up to 30-60 minutes.
-
Data Analysis: a. Calculate the BRET ratio by dividing the YFP emission by the RLuc emission. b. Normalize the data to the vehicle control. c. Plot the dose-response curves and calculate EC50 values using non-linear regression analysis.
G-Protein Activation Assay (cAMP Measurement)
This assay is used to determine if a ligand activates the Gαi pathway, which is typically associated with a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure changes in intracellular cAMP levels in response to CXCR7 agonist stimulation.
Materials:
-
HEK293 cells stably expressing CXCR7
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed CXCR7-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Compound Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 15-30 minutes. b. Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: a. Generate a standard curve using the provided cAMP standards. b. Determine the cAMP concentration in each sample. c. Plot the percent inhibition of forskolin-stimulated cAMP levels against the ligand concentration to determine IC50 values. For CXCR7, which does not couple to Gαi, no significant inhibition is expected.[2]
G-Protein Activation Assay (Serum Response Element - SRE - Luciferase Reporter Assay)
This reporter gene assay provides another method to assess G protein-mediated signaling pathways that converge on the activation of transcription factors.
Objective: To measure the activation of SRE-driven luciferase expression as an indicator of G protein-mediated signaling.
Materials:
-
HEK293 cells
-
Expression plasmids: CXCR7, SRE-luciferase reporter, and a chimeric G protein (e.g., Gαqi) to facilitate signaling readout.[9]
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CXCR7, SRE-luciferase, and Gαqi plasmids.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to stimulation.
-
Compound Stimulation: Treat the cells with various concentrations of the test compounds for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). b. Plot the fold-change in luciferase activity against ligand concentration. For a β-arrestin biased agonist like this compound at CXCR7, no significant increase in luciferase activity is expected.[9]
References
- 1. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 2. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resonating with the signaling bias of CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Different contributions of chemokine N‐terminal features attest to a different ligand binding mode and a bias towards activation of ACKR3/CXCR7 compared with CXCR4 and CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VUF11207: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of VUF11207, a potent CXCR7 agonist used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as a combustible liquid and is hazardous to aquatic life, necessitating careful handling and disposal. The following guidelines are based on standard laboratory safety protocols and information from safety data sheets.
Summary of Key Safety and Disposal Information
| Parameter | Information | Source/Note |
| Chemical Name | (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide | |
| CAS Number | 1378524-41-4 | |
| Physical Form | Oil | |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Hazard Class (WGK) | 2 - Hazardous to water | [1] |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service | [2] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles
-
Lab coat
2. Waste Segregation and Collection:
-
Unused/Surplus this compound: Collect in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container.
-
Solutions of this compound: Solutions containing this compound should be collected in a labeled, sealed container. Do not dispose of these solutions down the drain.
3. Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Hazardous to Water")
-
The accumulation start date
4. Storage of Waste: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
5. Professional Disposal: The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Important: Never attempt to dispose of this compound through standard laboratory or municipal waste streams.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper this compound disposal process.
Logical Relationship of Disposal Considerations
Caption: Decision logic for handling different forms of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
